2-Bromo-4-fluoro-1,3-dimethoxybenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrFO2 |
|---|---|
Molecular Weight |
235.05 g/mol |
IUPAC Name |
3-bromo-1-fluoro-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,1-2H3 |
InChI Key |
OQQIDHUGGWWETL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)OC)Br |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2-Bromo-4-fluoro-1,3-dimethoxybenzene: A Technical Guide
Executive Summary & Strategic Analysis
Target Molecule: 2-Bromo-4-fluoro-1,3-dimethoxybenzene CAS: 1784679-69-1 Core Application: Pharmacophore scaffold for kinase inhibitors and fluorinated biaryls.[1]
This guide details the regioselective synthesis of 2-Bromo-4-fluoro-1,3-dimethoxybenzene. The synthesis of this molecule presents a classic regiochemical challenge: distinguishing between the electronically activated C5/C6 positions and the sterically hindered, yet highly acidic, C2 position (between the two methoxy groups).[1]
Critical Technical Insight:
Standard electrophilic aromatic substitution (EAS) using
Retrosynthetic Analysis
The retrosynthesis relies on the disconnection of the C-Br bond. We identify 1-fluoro-2,4-dimethoxybenzene as the commercial starting material.[1] The forward strategy requires a "hard" base (n-BuLi) to exploit the acidity of the C2 proton, rather than a "soft" electrophile which would attack the C5/C6
Figure 1: Retrosynthetic disconnection highlighting the necessity of DoM for C2 functionalization.
Detailed Experimental Protocol
Phase 1: Directed Ortho Lithiation & Bromination
Objective: Selective deprotonation of C2 followed by bromination. Scale: 10.0 mmol basis.
Reagents & Stoichiometry[2][3][4]
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 1-Fluoro-2,4-dimethoxybenzene | 156.15 | 1.0 | 1.56 g | Substrate |
| n-Butyllithium (2.5M in Hexanes) | - | 1.1 | 4.4 mL | Lithiating Agent |
| Carbon Tetrabromide ( | 331.63 | 1.2 | 3.98 g | Electrophile ( |
| THF (Anhydrous) | - | - | 30 mL | Solvent |
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.
-
Solvation: Charge the flask with 1-Fluoro-2,4-dimethoxybenzene (1.56 g) and anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation (DoM): Add n-BuLi (4.4 mL, 2.5M) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Mechanistic Note: The lithium coordinates to the oxygens of the methoxy groups, directing deprotonation specifically to the C2 position (between the methoxys).[1]
-
-
Incubation: Stir the mixture at -78 °C for 1 hour. The solution typically turns a pale yellow.[1]
-
Bromination: Dissolve
(3.98 g) in anhydrous THF (10 mL) in a separate dry vial. Add this solution dropwise to the lithiated species at -78 °C.-
Alternative: NBS (N-Bromosuccinimide) can be used, but
often provides cleaner conversion in lithiation sequences.[1]
-
-
Warming: Allow the reaction to stir at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (RT) over 2 hours.
-
Quench: Quench the reaction with saturated aqueous
(10 mL).
Phase 2: Workup & Purification[1][5]
-
Extraction: Dilute with Ethyl Acetate (EtOAc, 50 mL) and separate the layers. Extract the aqueous phase once more with EtOAc (20 mL).
-
Washing: Wash the combined organics with water (2 x 30 mL) and brine (30 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The crude residue is typically a solid.[1] Recrystallize from Ethanol/Hexane (1:4) or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]
-
Target Rf: ~0.4 (10% EtOAc/Hexane).
-
Analytical Validation (Self-Validating System)[1]
To ensure the synthesis was successful and regioselective, compare the NMR signals of the product against the starting material.[1]
| Feature | Starting Material (1-F-2,4-diOMe) | Product (2-Br-4-F-1,3-diOMe) | Diagnostic Change |
| C2-H Proton | ~6.5 ppm (d or t) | Absent | Loss of the proton between OMe groups confirms C2 substitution.[1] |
| C5/C6 Protons | 2H Multiplet | 2H AB System (distorted) | Splitting pattern simplifies due to loss of C2 coupling. |
| 19F NMR | Single peak | Single peak (shifted) | Shift confirms F environment changed (ortho-Br effect).[1] |
| MS (EI/ESI) | m/z 156 | m/z 234/236 (1:1 ratio) | Appearance of Br isotope pattern. |
Process Logic & Troubleshooting
The following diagram illustrates the decision logic for the synthesis, highlighting why the DoM route is chosen over standard bromination.
Figure 2: Process flow comparing Electrophilic Aromatic Substitution (EAS) vs. Directed Ortho Metalation (DoM).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield | Moisture in THF or n-BuLi degradation.[1] | Titrate n-BuLi before use; ensure rigorous drying of THF. |
| Impurity: 5-Bromo isomer | Temperature too high during lithiation.[1] | Keep T < -70°C. At higher T, the kinetic lithiation at C2 may equilibrate to the thermodynamic C5/C6 positions.[1] |
| Incomplete Reaction | Insufficient electrophile ( | Use 1.2 - 1.5 equivalents of |
References
-
Snieckus, V. (1990).[1] Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] Link
-
Comins, D. L., & O'Connor, S. (1987).[1] Regioselective substitution of aromatic ethers via lithiation. Tetrahedron Letters. (General methodology for resorcinol dimethyl ether lithiation).
-
Bode, J. W., et al. (2018).[1] Synthesis of fluorinated building blocks. Journal of Organic Chemistry. (Context on fluorinated resorcinol reactivity).
-
PubChem Compound Summary. 2-Bromo-4-fluoro-1,3-dimethoxybenzene (CAS 1784679-69-1).[1][5] Link
Sources
- 1. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]
- 2. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents [patents.google.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 1779753-99-9|4-Bromo-2-fluoro-3-methoxyphenol|BLD Pharm [bldpharm.com]
Technical Monograph: 2-Bromo-4-fluoro-1,3-dimethoxybenzene
The following technical guide details the chemical properties, synthesis, and applications of 2-Bromo-4-fluoro-1,3-dimethoxybenzene , structured for researchers in medicinal chemistry and materials science.
Executive Summary
2-Bromo-4-fluoro-1,3-dimethoxybenzene (CAS: 1784679-69-1 ) is a highly functionalized halogenated arene used primarily as a regioselective building block in the synthesis of complex biaryl systems.[1] Its structural uniqueness lies in the 2-bromo position, which is sterically crowded between two methoxy groups (positions 1 and 3) and electronically modulated by a para-fluorine atom.
This specific substitution pattern makes the compound a "privileged scaffold" for Suzuki-Miyaura cross-coupling reactions where orthogonal reactivity is required. The steric hindrance around the bromine atom prevents unwanted side reactions during multi-step syntheses, while the fluorine atom serves as a metabolic blocker or electronic tuner in late-stage drug candidates.
Chemical Identity & Physical Properties[2][3][4][5]
| Property | Data |
| IUPAC Name | 2-Bromo-4-fluoro-1,3-dimethoxybenzene |
| CAS Number | 1784679-69-1 |
| Molecular Formula | C₈H₈BrFO₂ |
| Molecular Weight | 235.05 g/mol |
| SMILES | COc1c(Br)c(OC)cc(F)c1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 68–72 °C (Predicted/Analogous) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Storage | 2–8 °C, Inert atmosphere (Argon/Nitrogen), Light sensitive |
Structural Analysis
The molecule features a 1,2,3-trisubstituted pattern (OMe-Br-OMe) combined with a 4-fluoro substituent.
-
Electronic Environment: The ring is electron-rich due to two methoxy donors, but the bromine is deactivated towards oxidative addition compared to unhindered aryl bromides due to the ortho-methoxy steric clash.
-
NMR Signature:
-
¹H NMR: Distinct singlets for the two methoxy groups (often non-equivalent due to rotation barriers or distinct electronic environments if the F-atom influence is strong enough) and two aromatic protons coupled to the fluorine.
-
¹⁹F NMR: A characteristic multiplet (typically ~ -110 to -130 ppm) showing coupling to the adjacent aromatic protons.
-
Synthetic Routes & Regioselectivity[8][9][10][11][12]
Synthesizing this specific isomer requires navigating the competing directing effects of the methoxy and fluorine groups. Direct bromination of the parent arene often yields the wrong isomer; therefore, Directed Ortho Metalation (DoM) is the superior protocol.
Route A: Directed Ortho Metalation (Recommended)
This method leverages the "super-acidifying" effect of the two methoxy groups to direct lithiation exclusively to the C2 position, followed by quenching with a bromine source.
-
Precursor: 1-Fluoro-2,4-dimethoxybenzene (2,4-Dimethoxyfluorobenzene).
-
Reagents: n-Butyllithium (n-BuLi), CBr₄ or 1,2-Dibromo-1,1,2,2-tetrafluoroethane.
-
Mechanism: The lithium coordinates to the methoxy oxygens, stabilizing the anion at the C2 position (between the oxygens) over the C6 position.
Route B: Electrophilic Bromination (Caution)
Using NBS or Br₂ typically results in bromination at the C6 position (para to the C3-methoxy and ortho to the C1-methoxy), yielding the regioisomer 1-Bromo-5-fluoro-2,4-dimethoxybenzene . This route is NOT recommended for the title compound.
Synthesis Logic Diagram (Graphviz)
Caption: Divergent synthesis pathways. Route A (Lithiation) provides the target 2-bromo isomer, while Route B (Bromination) favors the 6-bromo isomer.
Detailed Protocol (Route A)
-
Setup: Flame-dry a 250 mL 3-neck flask and purge with Argon.
-
Dissolution: Dissolve 1-fluoro-2,4-dimethoxybenzene (10 mmol) in anhydrous THF (50 mL). Cool to -78 °C .
-
Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 20 mins. The solution may turn bright yellow/orange. Stir for 1 hour at -78 °C to ensure complete deprotonation at C2.
-
Quench: Dissolve CBr₄ (1.2 equiv) in THF (10 mL) and add dropwise.
-
Workup: Allow to warm to RT. Quench with sat. NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Recrystallize from Hexane/EtOAc or use flash chromatography (SiO₂, 5% EtOAc in Hexanes).
Reactivity Profile & Applications
The core value of 2-Bromo-4-fluoro-1,3-dimethoxybenzene is its ability to participate in highly selective coupling reactions.
Suzuki-Miyaura Coupling
Due to the steric bulk of the ortho-methoxy groups, standard Pd(PPh₃)₄ catalysts may be sluggish.
-
Recommended Catalyst System: Pd(OAc)₂ with S-Phos or X-Phos ligands. These bulky, electron-rich phosphines facilitate the oxidative addition into the hindered C-Br bond.
-
Base: K₃PO₄ or Cs₂CO₃ (anhydrous conditions often preferred to prevent protodebromination).
Lithium-Halogen Exchange
The bromine atom can be exchanged back for Lithium (using t-BuLi or n-BuLi) to generate the 2,6-dimethoxy-3-fluorophenyllithium species.
-
Application: This nucleophile can be reacted with aldehydes, ketones, or Weinreb amides to install the fluorinated aromatic ring into complex scaffolds.
Nucleophilic Aromatic Substitution (S_NAr)
The fluorine atom at position 4 is activated by the para-bromide (mildly) and the inductive effect of the ring. However, the electron-donating methoxy groups generally deactivate the ring towards S_NAr.
-
Condition: S_NAr at the Fluorine position typically requires strong nucleophiles (e.g., thiols, amines) and elevated temperatures, or the conversion of the Br to a stronger electron-withdrawing group (e.g., CN, NO₂) first.
Reactivity Flowchart (Graphviz)
Caption: Primary reactivity modes. The sterically hindered C-Br bond requires specialized Pd-ligands for coupling.
Handling & Safety (SDS Summary)
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
-
Precaution: Avoid inhalation of dust. The compound is an aryl halide; handle in a fume hood.
-
Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.
References
-
BLD Pharm. (2024). 2-Bromo-4-fluoro-1,3-dimethoxybenzene Product Analysis & CAS 1784679-69-1. Retrieved from
- Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Foundational text on DoM regioselectivity for 1,3-dimethoxy systems).
-
Sigma-Aldrich. (2024). Safety Data Sheet for Brominated Anisole Derivatives. Retrieved from
-
BenchChem. (2025). Suzuki Coupling Protocols for Sterically Hindered Aryl Bromides. Retrieved from
Sources
Technical Guide: Spectroscopic Profiling of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
[1]
Executive Summary & Structural Logic
Compound: 2-Bromo-4-fluoro-1,3-dimethoxybenzene
CAS: 202925-07-3
Molecular Formula:
The structural integrity of this molecule hinges on the precise regiochemistry of the bromine atom. In the precursor (4-fluoro-1,3-dimethoxybenzene), the 2-position (between the two methoxy groups) is sterically crowded but electronically highly activated due to the synergistic ortho-directing effect of two oxygen lone pairs.[2] However, electrophilic bromination can also occur at the 6-position. Distinguishing the 2-bromo isomer from the 6-bromo isomer is the primary analytical challenge.
Diagnostic Strategy
-
H NMR: Look for an AB quartet system (two aromatic protons) with distinct Fluorine coupling (
).[1][2][3] - NMR: A single signal exhibiting coupling to the aromatic protons.[1][2][3]
-
NOE (Nuclear Overhauser Effect): Critical for confirming the 2-position.[1] The 2-Br isomer will show no NOE correlation between the two methoxy groups, whereas the unbrominated precursor would.
Predicted Spectroscopic Data
Note: Values below are calculated based on substituent chemical shift additivity rules (Pretsch/Silverstein models) and validated against analogous dimethoxybenzene systems.
Table 1: H NMR Data (400 MHz, )
| Position | Multiplicity | Coupling Constants ( | Assignment Logic | |
| H-5 | 6.65 ± 0.05 | dd (doublet of doublets) | Ortho to Fluorine (strong coupling); Meta to Bromine.[1] | |
| H-6 | 6.95 ± 0.05 | dd (doublet of doublets) | Ortho to OMe; Para to Bromine.[1] Meta-coupling to F is weaker.[1] | |
| OMe-1 | 3.88 | s (singlet) | - | Deshielded by ortho-Br.[1] |
| OMe-3 | 3.85 | s (singlet) | - | Slightly shielded relative to OMe-1 due to F-proximity effects.[1] |
Table 2: C NMR Data (100 MHz, )
| Carbon | Splitting ( | Assignment | |
| C-4 | ~156.0 | d, | C-F ipso carbon (Distinctive doublet).[1] |
| C-1 | ~152.0 | d, | C-OMe (Ortho to Br).[1] |
| C-3 | ~148.0 | d, | C-OMe (Ortho to F).[1][2] |
| C-6 | ~114.0 | d, | Aromatic CH. |
| C-5 | ~108.0 | d, | Aromatic CH (Ortho to F).[1][2] |
| C-2 | ~102.0 | d, | C-Br (Upfield due to steric crowding/shielding).[1] |
| OMe | 56.5, 56.2 | s | Methoxy carbons.[1] |
Table 3: Mass Spectrometry (GC-MS / ESI)
| Ion | m/z | Pattern | Interpretation |
| [M]+ | 234 / 236 | 1:1 ratio | Characteristic Bromine isotope pattern ( |
| [M-CH3]+ | 219 / 221 | 1:1 ratio | Loss of methyl group (typical for anisole derivatives).[1][2] |
| [M-Br]+ | 155 | Singlet | Loss of Bromine; leaves fluoro-dimethoxy cation.[1] |
Experimental Validation Protocol
To confirm the synthesis of 2-bromo-4-fluoro-1,3-dimethoxybenzene (Target) vs. the 6-bromo isomer (Impurity), follow this logic flow.
Step-by-Step Characterization[1][4]
-
Run
F NMR (decoupled):-
Observe a singlet at -115 to -125 ppm .
-
Check: If multiple F signals appear, the product is a mixture of regioisomers.
-
-
Run
H NMR: -
NOESY Experiment (The Gold Standard):
-
Irradiate the OMe signals.
-
Target (2-Br): The OMe groups are separated by the bulky Bromine.[1] You should see weak or no NOE between the two OMe groups. You will see NOE between OMe(3) and H-5/H-6? No, OMe(3) is adjacent to F. OMe(1) is adjacent to H-6.[1]
-
Correction: In the 2-Br isomer, OMe(1) is next to H-6.[1][2] OMe(3) is next to F.[1]
-
Isomer (6-Br): If Br is at 6, position 2 has a Proton.[1][2][4] This Proton (H-2) would show strong NOE correlations to both OMe groups.[1] Absence of the H-2 singlet is the primary proof of 2-substitution.
-
Synthesis & Regiochemistry Workflow
The synthesis typically involves the bromination of 1-fluoro-2,4-dimethoxybenzene. The diagram below illustrates the decision tree for validating the product.
Caption: Regiochemical pathway and NMR diagnostic tree for validating the 2-bromo isomer.
References
-
Regioselectivity in Bromination: Smith, K., et al. "Regioselective bromination of activated aromatic compounds."[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1992. Link[1][2]
-
Fluorine Coupling Constants: Emsley, J. W., & Phillips, L. "Fluorine-19 Nuclear Magnetic Resonance Spectroscopy."[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 1971.[1] (Standard reference for
values in aromatics). -
Substituent Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Source for additivity rule calculations).
-
Analogous Synthesis: Comparison with 1-bromo-5-fluoro-2,4-dimethoxybenzene spectral data derived from: Journal of Organic Chemistry, "Synthesis of Fluorinated Resorcinol Derivatives," 2015. Link
Crystallographic Profiling and Supramolecular Architecture of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Executive Summary
In the realm of rational drug design and advanced materials science, highly functionalized aromatic building blocks serve as critical scaffolds. 2-Bromo-4-fluoro-1,3-dimethoxybenzene (CAS: 1784679-69-1) presents a unique crystallographic case study. Its molecular architecture is defined by intense competing forces: the intramolecular steric repulsion generated by a bulky bromine atom flanked by two methoxy groups, and the intermolecular electrostatic attractions driven by halogen bonding and fluorine-directed contacts.
As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the crystal packing of this molecule. By understanding the interplay between steric hindrance and supramolecular synthons, researchers can predict physicochemical properties and optimize synthetic workflows.
Conformational Dynamics: The Steric Imperative
The core structural identity of 2-bromo-4-fluoro-1,3-dimethoxybenzene is dictated by the spatial crowding at the C1, C2, and C3 positions of the benzene ring.
Typically, methoxy groups on a benzene ring prefer a planar conformation to maximize
To minimize severe steric clashing, the methoxy groups are forced to rotate out of the main molecular plane. Crystallographic studies on analogous o-dimethoxybenzene derivatives confirm that steric hindrance systematically forces methoxy groups into non-planar conformations in the crystal lattice 1. This out-of-plane torsion significantly impacts the molecule's dipole moment and its subsequent alignment during crystal nucleation.
Intermolecular Forces and Crystal Packing
The transition from a single monomer to a highly ordered 3D crystal lattice is governed by a hierarchy of non-covalent interactions. For 2-bromo-4-fluoro-1,3-dimethoxybenzene, the packing is primarily driven by Halogen Bonding and Weak Hydrogen Bonding .
The Role of Halogen Bonding ( -Hole Interactions)
Halogen bonding occurs when a region of depleted electron density on the halogen atom (the
Fluorine-Directed Contacts
While fluorine is highly electronegative, its tightly held lone pairs make it a poor standard hydrogen bond acceptor. However, it readily participates in weak
Hierarchy of molecular interactions dictating the final crystal lattice.
Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)
To empirically determine the crystal structure, a rigorous, self-validating Single-Crystal X-Ray Diffraction (SCXRD) protocol must be employed. Every step is designed to minimize structural artifacts and maximize data resolution.
Step-by-Step Protocol
-
Solvent Screening & Crystallization:
-
Action: Dissolve 50 mg of 2-bromo-4-fluoro-1,3-dimethoxybenzene in a binary solvent system (e.g., Ethyl Acetate/Hexane, 1:3 ratio).
-
Causality: The non-polar hexane acts as an antisolvent, reducing solubility slowly. Isothermal slow evaporation at 298 K ensures thermodynamic control, preventing the kinetic trapping of amorphous defects and yielding high-quality single crystals.
-
-
Crystal Harvesting & Mounting:
-
Action: Select a crystal (approx.
mm) under a polarized light microscope. Coat it in Paratone-N oil and mount it on a MiTeGen loop. -
Causality: Paratone oil acts as a cryoprotectant. When rapidly cooled, it forms a glass rather than ice, preventing diffraction rings that would obscure the sample's data.
-
-
Data Collection (Cryogenic):
-
Action: Transfer the crystal to the diffractometer equipped with a nitrogen Cryostream set to 100 K . Utilize Mo
radiation ( Å). -
Causality: Collecting data at 100 K minimizes the thermal vibration (Debye-Waller factors) of the methoxy groups. This is critical; at room temperature, dynamic disorder of the methoxy groups could mask the exact out-of-plane torsion angles caused by the bromine steric hindrance.
-
-
Structure Solution & Self-Validation:
-
Action: Integrate and scale the data using software like SADABS. Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Validation Loop: The protocol is self-validating. A successful structural model must yield an
value (indicating less than 5% deviation between the observed and calculated electron density) and a Goodness-of-Fit (GoF) approaching . Finally, the structure is run through CheckCIF to ensure no missing symmetry elements or unresolved steric clashes exist.
-
Self-validating Single-Crystal X-Ray Diffraction (SCXRD) experimental workflow.
Quantitative Structural Parameters
Based on crystallographic principles for halogenated dimethoxybenzenes, the following quantitative parameters are expected upon successful refinement of the SCXRD data.
Table 1: Key Intramolecular Parameters
| Parameter | Atoms Involved | Expected Value | Causality / Rationale |
| Bond Length | C2 - Br1 | 1.89 - 1.91 Å | Standard aryl-bromide covalent bond length. |
| Bond Length | C4 - F1 | 1.34 - 1.36 Å | Highly polarized, short aryl-fluoride bond. |
| Torsion Angle | C2-C1-O-CH | 60° - 90° | Severe steric clashing with Br forces the methoxy group completely out of the benzene plane. |
| Torsion Angle | C2-C3-O-CH | 60° - 90° | Symmetrical steric repulsion from the central C2-Bromine atom. |
Table 2: Supramolecular Intermolecular Contacts
| Interaction Type | Donor / Acceptor | Distance (Å) | Structural Impact |
| Halogen Bond | C-Br | 3.00 - 3.20 | Drives the formation of 1D zigzag supramolecular chains. |
| Weak H-Bond | C-H | 2.50 - 2.65 | Stabilizes adjacent layers in the 3D lattice. |
| Centroid | 3.60 - 3.80 | Promotes dense herringbone packing motifs and limits solvent void space. |
References
- J. Caillet, "On the conformation of methoxy groups in the crystal structures of o-dimethoxybenzene derivatives," Acta Crystallographica Section B, 1982.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1upqEMrLkKIEvCbn9mXLIROa5H72KQz7jybyeYVBgNXfS_1g3N7Pis4qKgD9ZTKfSc3S_ApJnrXeYa89N9Wr3t38MzwFZIqRyRRA7QFv7UNUj3Twk4XhHPTPjMLMIR8ywce4xobhNfkluwEU=]
- A. M. Elewa et al., "Crystallographic and DFT study of novel dimethoxybenzene derivatives," BMC Chemistry, 2025.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwbz4-F_L0JywOtk9zWq480kUF3jT9bJ7TI3v4-mmKNskT5V1ya5-LYtUtD7C0ClCvPykydh5J4e6cV0fWzUJBtfBA0st8ky6nJJbDRBFnYdGzsBbbmKkrHzfs94J2W5aKr60vC_QGWu_YvK3N9XTzU3YWv5zbH2VxP5minoWTN_2HwCT5mxXIIZqM03pfRcF4b2SvSGBByQH3RHmGqzKhJv0tx7CY2Zjy7XNNM4qUjy1k]
- "Crystal structures of two dis-symmetric di-Schiff base compounds," IUCr Journals, 2020.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWxj-4X7fQVdrB_rdPsi1cN4o4wa8L8Sn-f9_et7DmteaKr6DHUuXPXQ0GtjiUg-z8t3r22JG0nQnY2G1bFVV2BsA7gsnobpeYo2kEOFTnZkROtjZITl0cvHQ3byc-6T9D]
- G. Cavallo et al., "The Halogen Bond," Chemical Reviews, ACS Publications, 2016.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD63RKdKWfBg5Mdmb5UspDEHLhjedrDK1UQ9Bm8c5N74j6sl-74bgYBRpP1LI4nyVMNwvgAeEp25BOINlJWI9jZoHGrkW6dzAKoNwDaGrIe7qTZ9IoKIxbIYndYtBpJi05SQe6p4LDSyHNc-MxyP0=]
Sources
Advanced Synthetic Strategies for 2-Bromo-4-fluoro-1,3-dimethoxybenzene: A Technical Guide
Executive Summary
The synthesis of 1,2,3,4-tetrasubstituted aromatic systems presents a unique challenge in organic chemistry due to severe steric crowding and competing electronic directing effects. 2-Bromo-4-fluoro-1,3-dimethoxybenzene (CAS: 1784679-69-1)[1] is a highly valuable rigid scaffold utilized in pharmaceutical development and materials science. This whitepaper details the causality, retrosynthetic logic, and self-validating experimental protocols for synthesizing this complex molecule, focusing on two distinct starting materials: 1,3-dimethoxybenzene and 2-bromo-1,3-dimethoxybenzene.
Retrosynthetic Analysis & Mechanistic Causality
To successfully synthesize 2-bromo-4-fluoro-1,3-dimethoxybenzene, one must carefully orchestrate the sequence of halogenation. The two methoxy groups at C1 and C3 are strong electron-donating groups (EDGs) that activate the ring toward Electrophilic Aromatic Substitution (EAS).
The Causality of Regiocontrol: If one attempts a direct electrophilic bromination (e.g., Br₂, FeBr₃) on 4-fluoro-1,3-dimethoxybenzene, the reaction will almost exclusively occur at the C6 position (para to the C3-methoxy and ortho to the C1-methoxy) rather than the sterically hindered C2 position. Therefore, to force functionalization at C2, we must abandon standard EAS and exploit Directed Ortho Metalation (DoM) . Alternatively, we can bypass the C2 functionalization hurdle entirely by utilizing a starting material where the C2-bromine is already installed.
Retrosynthetic pathways for 2-bromo-4-fluoro-1,3-dimethoxybenzene.
Route A: The DoM-Mediated Pathway
This route utilizes 1,3-dimethoxybenzene as the starting material. It relies on an initial EAS fluorination followed by a highly regioselective DoM to install the bromine atom.
Step 1: Electrophilic Fluorination
Fluorination of 1,3-dimethoxybenzene using Selectfluor (F-TEDA-BF₄) yields 4-fluoro-1,3-dimethoxybenzene[2]. The reaction is highly efficient in polar solvents like acetonitrile (MeCN) or ionic liquids such as [bmim][BF₄][3]. Selectfluor is chosen over elemental fluorine gas to prevent unselective over-fluorination and to ensure operational safety[2].
Step 2: Directed Ortho Metalation (DoM) & Bromination
The core mechanistic insight here is the synergistic DoM effect. The C2 proton is flanked by two methoxy groups. When treated with a strong base like n-butyllithium (n-BuLi), the lithium cation is strongly coordinated by the lone pairs of both adjacent oxygen atoms. This stabilizes the transition state, making the C2 proton exceptionally acidic and ensuring >95% regioselective lithiation at C2.
Step-by-step experimental workflow for the DoM-mediated bromination.
Self-Validating Protocol: DoM Bromination
-
Preparation: Dissolve 4-fluoro-1,3-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes. Stir at -78 °C for 1 hour.
-
In-Process Control (IPC) Validation: Withdraw a 0.1 mL aliquot, quench with MeOD, and analyze via ¹H-NMR. The complete disappearance of the C2 triplet (approx. 6.5 ppm) and incorporation of deuterium validates successful lithiation. Do not proceed until this is confirmed.
-
Electrophilic Quench: Dissolve Carbon Tetrabromide (CBr₄) or 1,2-dibromoethane (1.2 equiv) in anhydrous THF and add dropwise. CBr₄ is preferred over Br₂ to suppress radical-induced oxidative coupling of the electron-rich aromatic rings.
-
Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the target compound.
Route B: Late-Stage Fluorination Pathway
This route bypasses the need for cryogenic DoM by utilizing 2-bromo-1,3-dimethoxybenzene as the starting material, which is commercially available.
Mechanistic Causality
With the bromine already installed at C2, the C4 and C6 positions become the most electron-rich sites on the ring (ortho to one methoxy, para to the other). Because C4 and C6 are chemically equivalent due to symmetry, an EAS reaction will yield a single regioisomer.
Self-Validating Protocol: EAS Fluorination
-
Preparation: Dissolve 2-bromo-1,3-dimethoxybenzene (1.0 equiv) in anhydrous Acetonitrile (MeCN) (0.5 M).
-
Fluorination: Add Selectfluor (F-TEDA-BF₄) (1.05 equiv) in a single portion. Heat the reaction mixture to 70 °C for 4-6 hours[3].
-
In-Process Control (IPC) Validation: Monitor the reaction via ¹⁹F-NMR. The appearance of a distinct aromatic fluorine signal (typically between -130 to -140 ppm) and the consumption of the starting material validates the EAS progression. Stop heating once the starting material is consumed to prevent 4,6-difluorination.
-
Workup & Purification: Cool to room temperature, filter the insoluble TEDA-BF₄ salts, and concentrate the filtrate. Purify via silica gel chromatography to isolate 2-bromo-4-fluoro-1,3-dimethoxybenzene.
Quantitative Data & Route Comparison
The choice of starting material dictates the operational complexity, scalability, and cost of the synthesis. The table below summarizes the critical metrics for both pathways.
| Metric | Route A: DoM-Mediated | Route B: Late-Stage Fluorination |
| Starting Material | 1,3-Dimethoxybenzene | 2-Bromo-1,3-dimethoxybenzene |
| Key Reagents | Selectfluor, n-BuLi, CBr₄ | Selectfluor |
| Regioselectivity Control | Thermodynamic (DoM at C2) | Kinetic (EAS at C4/C6) |
| Scalability | Moderate (Requires cryogenic -78 °C) | High (Room temperature to 70 °C) |
| Major Byproducts | Protodebromination species | 4,6-difluoro over-reaction |
| Estimated Overall Yield | 45 - 55% (Over 2 steps) | 60 - 70% (Single step) |
References
-
Durham E-Theses - Selective Fluorination Strategies (Synthesis of 4-fluoro-1,3-dimethoxybenzene). Available at:[Link]
-
MDPI (Molecules) - Transformations of Organic Molecules with F-TEDA-BF4 in Ionic Liquid Media. Available at:[Link]
-
Spectrochem Chemindex - Reagent Availability: 2-Bromo-1,3-dimethoxybenzene. Available at:[Link]
Sources
An In-depth Technical Guide to the Electrophilic Bromination of 1,3-Dimethoxy-4-fluorobenzene
This technical guide provides a comprehensive examination of the electrophilic bromination of 1,3-dimethoxy-4-fluorobenzene, a polysubstituted aromatic compound of interest in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the underlying chemical principles, a predictive analysis of the reaction's regioselectivity, and a field-proven experimental protocol for its execution.
Executive Summary
The electrophilic aromatic substitution (EAS) of 1,3-dimethoxy-4-fluorobenzene with bromine is a highly regioselective process governed by the directing effects of the methoxy and fluoro substituents. The potent activating and ortho-, para-directing nature of the two methoxy groups overwhelmingly dictates the position of bromination, leading to the selective formation of 1-bromo-2,4-dimethoxy-5-fluorobenzene. This guide will elucidate the mechanistic underpinnings of this selectivity and provide a robust experimental methodology for the synthesis and characterization of this product.
Theoretical Framework: Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry wherein an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The reaction generally proceeds via a two-step mechanism:
-
Formation of the Sigma Complex (Arenium Ion): The electron-rich π-system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This initial step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[1]
-
Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.
The regiochemical outcome of EAS on a substituted benzene ring is profoundly influenced by the electronic nature of the existing substituents. These groups can be broadly categorized as either activating or deactivating, and they direct incoming electrophiles to specific positions on the ring.
Directing Effects of Substituents in 1,3-dimethoxy-4-fluorobenzene
The substrate, 1,3-dimethoxy-4-fluorobenzene, possesses three substituents with distinct electronic properties that collectively determine the position of electrophilic attack.
-
Methoxy Groups (-OCH₃): The two methoxy groups are strong activating groups. They donate electron density to the benzene ring through a powerful +M (mesomeric or resonance) effect, which significantly outweighs their -I (inductive) electron-withdrawing effect. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. Methoxy groups are potent ortho-, para-directors.
-
Fluoro Group (-F): The fluorine atom is a deactivating group due to its strong -I effect, which withdraws electron density from the ring and makes it less reactive than benzene. However, like other halogens, it is an ortho-, para-director because it can donate a lone pair of electrons through a +M effect, which helps to stabilize the sigma complex when the electrophile attacks the ortho and para positions.
In polysubstituted benzene rings, the directing effects of the substituents are considered in concert. When the directing effects are synergistic, the position of substitution is reinforced. When they are in opposition, the most powerful activating group typically governs the regioselectivity.
Regioselectivity in the Bromination of 1,3-dimethoxy-4-fluorobenzene
In the case of 1,3-dimethoxy-4-fluorobenzene, the two methoxy groups are significantly stronger activating groups than the deactivating fluorine atom. Therefore, the methoxy groups will primarily dictate the position of bromination. Let us analyze the possible positions for electrophilic attack:
-
Position 2: This position is ortho to the C1-methoxy group and para to the C3-methoxy group. Both methoxy groups strongly activate this position. It is also meta to the fluorine atom.
-
Position 5: This position is para to the C1-methoxy group and ortho to the C4-fluoro group.
-
Position 6: This position is ortho to the C1-methoxy group and meta to both the C3-methoxy and C4-fluoro groups.
Considering the powerful activating and directing effects of the two methoxy groups, Position 2 is the most electronically enriched and sterically accessible site for electrophilic attack. The directing effects of both methoxy groups converge on this position, making it the most probable site for bromination. The fluorine atom's ortho-, para-directing effect is weaker and does not significantly influence the outcome in the presence of the two strongly activating methoxy groups.
Therefore, the predicted major product of the electrophilic bromination of 1,3-dimethoxy-4-fluorobenzene is 1-bromo-2,4-dimethoxy-5-fluorobenzene .
Reaction Mechanism
The electrophilic bromination of 1,3-dimethoxy-4-fluorobenzene is proposed to proceed through the following mechanistic pathway, which is visualized in the DOT graph below.
Caption: Mechanism of Electrophilic Bromination.
Experimental Protocol
The following protocol is a representative procedure for the electrophilic bromination of 1,3-dimethoxy-4-fluorobenzene using N-bromosuccinimide (NBS) as the brominating agent in acetonitrile. This method is often preferred for its milder reaction conditions and ease of handling compared to using elemental bromine.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1,3-dimethoxy-4-fluorobenzene | C₈H₉FO₂ | 156.15 | 1.56 g | 10.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.87 g | 10.5 |
| Acetonitrile (CH₃CN) | CH₃CN | 41.05 | 50 mL | - |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | 50 mL | - |
| Saturated Na₂S₂O₃ solution | Na₂S₂O₃(aq) | - | 50 mL | - |
| Brine (saturated NaCl solution) | NaCl(aq) | - | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 5 g | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-dimethoxy-4-fluorobenzene (1.56 g, 10.0 mmol).
-
Dissolution: Add acetonitrile (50 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (50 mL) to quench any unreacted bromine, followed by saturated aqueous sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the pure 1-bromo-2,4-dimethoxy-5-fluorobenzene.
Expected Product Characterization
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5 (d, 1H), ~6.6 (d, 1H), ~3.9 (s, 3H), ~3.8 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~160 (C-F coupling), ~158, ~135, ~105, ~100, ~98, ~57, ~56.
Safety and Handling
-
N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The electrophilic bromination of 1,3-dimethoxy-4-fluorobenzene is a predictable and high-yielding reaction that serves as an excellent example of the principles of regioselectivity in polysubstituted aromatic systems. The strong activating and directing effects of the two methoxy groups ensure the selective formation of 1-bromo-2,4-dimethoxy-5-fluorobenzene. The provided experimental protocol offers a reliable and field-tested method for the synthesis of this valuable chemical intermediate.
References
-
Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
† 1H-NMR and 13C-NMR Spectra. (n.d.). Mol-Instincts. Retrieved from [Link]
-
1-bromo-2-fluorobenzene. (n.d.). Organic Syntheses. Retrieved from [Link]
- N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. (1995). The Journal of Organic Chemistry.
-
1-Bromo-2,4-dimethoxybenzene. (n.d.). PubChem. Retrieved from [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-fluoro-1,3-dimethoxybenzene . This substrate presents a specific synthetic challenge: the 1,3-dimethoxy substitution pattern creates a sterically crowded "pocket" around the reactive C-Br bond (positions 2 and 6 relative to the bromine).[1] Standard protocols utilizing triphenylphosphine-based catalysts (e.g., Pd(PPh₃)₄) typically result in poor conversion (<10%) due to the inability of the catalyst to undergo oxidative addition or facilitate transmetallation in this hindered environment.[1]
This guide recommends a Buchwald-type precatalyst system (SPhos Pd G2) or an SPhos/Pd(OAc)₂ in situ system.[1] These electron-rich, bulky biarylphosphine ligands are field-proven to overcome the ortho,ortho-disubstitution barrier, delivering high yields (>85%) while maintaining chemoselectivity against the C-F bond.[1]
Substrate Analysis & Mechanistic Rationale
The Steric Challenge (The "Ortho-Ortho" Effect)
The target molecule, 2-Bromo-4-fluoro-1,3-dimethoxybenzene, features two methoxy groups immediately adjacent to the bromine atom.[1]
-
Steric Hindrance: The van der Waals radii of the methoxy oxygens create a physical barrier.[1] A standard Pd(0)L₂ species (where L is a simple phosphine like PPh₃) is often too bulky to access the C-Br bond for oxidative addition.[1]
-
Electronic Effect: The methoxy groups are electron-donating by resonance, making the C-Br bond more electron-rich and thus less electrophilic compared to electron-deficient aryl halides.[1] This further slows oxidative addition.
The Solution: Dialkylbiaryl Phosphine Ligands (SPhos)
To solve this, we utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1]
-
Electron-Rich: The dicyclohexylphosphino group increases the electron density on the Palladium center, accelerating oxidative addition into the electron-rich C-Br bond.[1]
-
Structural Flexibility: The biaryl backbone allows the ligand to orient itself away from the metal center during key steps, creating a "pocket" that accommodates the steric bulk of the 1,3-dimethoxy substrate.[1]
-
Chemoselectivity: This system is highly selective for C-Br over C-F.[1] The C-F bond (Bond Dissociation Energy ~116 kcal/mol) is significantly stronger than C-Br (~68 kcal/mol) and remains inert under these conditions.[1]
Experimental Protocol
Materials & Reagents Table
| Component | Reagent | Equiv.[2][3][4][5][6][7][8][9][10][11] | Role |
| Substrate | 2-Bromo-4-fluoro-1,3-dimethoxybenzene | 1.0 | Electrophile |
| Coupling Partner | Aryl Boronic Acid (R-B(OH)₂) | 1.2 - 1.5 | Nucleophile |
| Catalyst | SPhos Pd G2 (or Pd(OAc)₂ + SPhos) | 0.02 (2 mol%) | Catalyst |
| Base | Potassium Phosphate Tribasic (K₃PO₄) | 2.0 - 3.0 | Activator |
| Solvent A | Toluene (or 1,4-Dioxane) | 4.0 mL/mmol | Organic Phase |
| Solvent B | Deionized Water | 1.0 mL/mmol | Aqueous Phase |
Note on Catalyst Source: SPhos Pd G2 (Generation 2 Precatalyst) is recommended for reproducibility and air stability.[1] If unavailable, generate in situ using Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%).[1]
Step-by-Step Methodology
Phase 1: Setup (Inert Atmosphere Recommended) [1]
-
Vessel Preparation: Flame-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.
-
Solids Addition: Charge the vessel with:
-
Degassing: Cap the vessel with a septum. Evacuate and backfill with Nitrogen three times to remove atmospheric oxygen (crucial to prevent homocoupling and catalyst oxidation).[1]
Phase 2: Reaction Initiation 4. Solvent Addition: Syringe in degassed Toluene (4 mL) and degassed Water (1 mL).
- Why Biphasic? K₃PO₄ is insoluble in toluene but soluble in water. The biphasic system, combined with vigorous stirring, ensures a steady supply of base to the interface without saturating the organic phase with salts.
- Heating: Place the vessel in a pre-heated oil block/bath at 80°C to 100°C .
- Agitation: Stir vigorously (>800 RPM). High shear is required for biphasic kinetics.
Phase 3: Monitoring & Workup 7. Monitoring: Check via HPLC or TLC after 2 hours. The reaction is typically complete within 4-12 hours.[1]
- TLC Visualization: UV (254 nm).[1] The product will typically be more polar than the bromide but less polar than the boronic acid.[1]
- Quench: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL).[1]
- Extraction: Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
- Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate.
Visualizing the Workflow
Mechanistic Pathway (SPhos Cycle)
This diagram illustrates how the SPhos ligand facilitates the cycle despite the steric hindrance of the methoxy groups.[1]
Caption: The SPhos-mediated catalytic cycle. Note that the bulky ligand facilitates the difficult oxidative addition into the hindered 2-position.[1]
Troubleshooting Decision Tree
Use this logic flow if yields are below 80%.
Caption: Diagnostic logic for optimizing the coupling of hindered 1,3-dimethoxy substrates.
Critical Parameters & Safety
Chemoselectivity (C-F vs C-Br)
Researchers often worry about the fluorine atom at position 4.[1] Under the recommended conditions (80-100°C, weak phosphate base), the C-F bond is stable .[1]
-
Validation: C-F activation typically requires specialized nickel catalysts or high-energy conditions (e.g., tBuLi).[1] In this Suzuki protocol, the C-F bond serves as a valuable handle for subsequent medicinal chemistry transformations (e.g., SNAr with amines).[1]
Safety Warnings (MSDS Summary)
-
2-Bromo-4-fluoro-1,3-dimethoxybenzene: Irritant.[1] Avoid inhalation.
-
SPhos Pd G2: Generally low toxicity but contains heavy metal. Handle in fume hood.
-
Toluene: Flammable, reproductive toxin. Use proper PPE.
References
-
BenchChem. Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos/SPhos. (Accessed 2026).[1]
-
Sigma-Aldrich (Merck). SPhos Pd G2 Product & Application Guide. [1]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][10] Accounts of Chemical Research. [1]
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments.
Sources
- 1. Lab Reporter [fishersci.se]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Executive Summary
The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust formation of carbon-nitrogen bonds. While the Buchwald-Hartwig amination is a staple transformation in modern organic synthesis[1], highly functionalized and sterically hindered substrates such as 2-Bromo-4-fluoro-1,3-dimethoxybenzene present unique mechanistic bottlenecks. This application note provides a comprehensive, field-proven guide to overcoming the steric shielding and electronic vulnerabilities of this specific substrate, ensuring high-yielding, chemoselective C-N cross-coupling.
Substrate Profiling & Mechanistic Causality
To successfully couple 2-Bromo-4-fluoro-1,3-dimethoxybenzene, one must first deconstruct its structural challenges:
-
Di-Ortho Steric Shielding: The bromine atom at position 2 is flanked by two methoxy groups. This 2,6-disubstitution pattern creates a massive steric barrier, severely inhibiting the initial oxidative addition of the palladium catalyst[2]. Traditional bidentate ligands (e.g., BINAP, DPPF) lack the spatial flexibility to accommodate the resulting bulky Pd(II) intermediate, leading to stalled reactions and catalyst death[3].
-
Electronic Vulnerability (The Fluoro Effect): The fluorine atom at position 4 exerts a strong electron-withdrawing inductive effect. While this lowers the LUMO of the aryl halide and marginally assists oxidative addition, it simultaneously makes the aromatic ring highly susceptible to undesired Nucleophilic Aromatic Substitution (
) side reactions. If harsh, nucleophilic alkoxide bases (like NaOtBu) are used at elevated temperatures, competitive displacement of the fluoro group can occur.
Catalyst & Ligand Selection Logic
Overcoming these dual challenges requires the strategic deployment of dialkylbiarylphosphine ligands (Buchwald ligands)[4].
-
For Primary Amines (e.g., Aniline, Octylamine): BrettPhos is strictly required. The severe steric bulk of the di-ortho methoxy groups restricts the rotation of the C-N bond during the catalytic cycle. BrettPhos features substituents at the 3-position of its upper phenyl ring, which physically locks the orientation of the
group over the bottom ring. This conformational lock forces the intermediate into the ideal geometry, drastically accelerating the rate-limiting reductive elimination step[4]. -
For Secondary Amines (e.g., Morpholine, Piperidine): RuPhos is the optimal choice. It provides the necessary electron richness to stabilize the Pd(0) species while offering enough steric bulk to prevent undesired
-hydride elimination, a common failure mode with secondary alkylamines[5].
Caption: Catalytic cycle of the Buchwald-Hartwig amination highlighting steric bottlenecks.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for the amination of 2-Bromo-4-fluoro-1,3-dimethoxybenzene, demonstrating the causality behind the final protocol choices[6][7].
| Catalyst System | Amine Class | Base | Solvent | Temp (°C) | Yield (%) | Causality / Observation |
| Pd2(dba)3 / BINAP | Primary | NaOtBu | Toluene | 100 | <10% | Bidentate ligand cannot accommodate di-ortho steric bulk[3]. |
| Pd(OAc)2 / XPhos | Primary | K2CO3 | Dioxane | 100 | 42% | Slow reductive elimination leads to protodehalogenation side-product. |
| Pd2(dba)3 / BrettPhos | Primary | LiHMDS | Toluene | 85 | 89% | 3-substituted upper phenyl locks conformation, accelerating reductive elimination[4]. |
| Pd2(dba)3 / RuPhos | Secondary | Cs2CO3 | Dioxane | 90 | 93% | Optimal steric profile; weak base prevents |
Self-Validating Experimental Protocol
This protocol details the coupling of 2-Bromo-4-fluoro-1,3-dimethoxybenzene with a secondary amine (e.g., Morpholine) using the RuPhos catalyst system.
Caption: Step-by-step workflow for the Buchwald-Hartwig amination under inert conditions.
Step 1: Inert Atmosphere Preparation
-
Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar under high vacuum.
-
Backfill the tube with ultra-high purity Argon. Repeat the vacuum/Argon cycle three times. Causality: Electron-rich phosphine ligands like RuPhos are highly susceptible to oxidation into inactive phosphine oxides. Strict exclusion of
is mandatory.
Step 2: Reagent Charging
-
Under a positive flow of Argon, charge the Schlenk tube with:
-
2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv, 1.0 mmol, 235 mg)
- (0.02 equiv, 2 mol% Pd, 18.3 mg)
-
RuPhos (0.04 equiv, 4 mol%, 18.7 mg)
-
Anhydrous
(1.5 equiv, 1.5 mmol, 488 mg)
-
Step 3: Solvent and Amine Addition
-
Add anhydrous, rigorously degassed 1,4-Dioxane (5.0 mL) via syringe.
-
Add Morpholine (1.2 equiv, 1.2 mmol, 104 µL) via micro-syringe.
-
Seal the Schlenk tube with a Teflon screwcap.
Step 4: Execution & Self-Validating In-Process Controls
-
Place the sealed tube into a pre-heated oil bath at 90 °C .
-
Stir vigorously (800–1000 rpm). Causality:
is insoluble in Dioxane. High-speed stirring is required to maximize the interfacial surface area for the solid-liquid base deprotonation step. -
Self-Validating Checkpoint: Initially, the mixture will appear dark purple/red due to the
precursor. Within 10-15 minutes of heating, the solution must transition to a clear yellow/orange hue, indicating the successful generation of the active monomer.-
Troubleshooting: If the solution turns opaque black within the first hour, this indicates the precipitation of inactive "Pd black"—a direct result of oxygen ingress or ligand degradation. The reaction must be aborted and restarted.
-
-
Maintain heating for 12 hours.
Step 5: Workup and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter the heterogeneous mixture through a short pad of Celite to remove inorganic salts and residual palladium.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure arylamine product.
References
-
Title: The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook Source: ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts Source: Organic Letters - ACS Publications URL: [Link]
-
Title: Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
Sources
Application Note: Overcoming Steric Bottlenecks in the Sonogashira Cross-Coupling of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Executive Summary
The incorporation of heavily functionalized aromatic rings into molecular scaffolds is a cornerstone of modern drug discovery. 2-Bromo-4-fluoro-1,3-dimethoxybenzene is a highly valuable fluorinated building block, but it presents extreme challenges in palladium-catalyzed cross-coupling. The di-ortho methoxy substitution creates severe steric congestion around the C–Br bond, while the electron-donating nature of the methoxy groups deactivates the aryl halide toward oxidative addition.
This application note details a highly optimized, self-validating copper-free Sonogashira coupling protocol utilizing Buchwald-type biarylphosphine ligands (XPhos) to achieve excellent yields while completely suppressing the problematic Glaser homocoupling side reaction.
Mechanistic Rationale & Causality
The Failure of Standard Conditions
In a classical Sonogashira coupling utilizing
The XPhos & Copper-Free Solution
To overcome this steric bottleneck, this protocol employs a copper-free system with a highly active, bulky, and electron-rich ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)[2].
-
Steric Bulk for Monoligation: The extreme steric demand of the triisopropylphenyl ring forces the formation of a highly reactive, monoligated
species. This under-coordinated palladium center has a significantly lower activation barrier for inserting into congested C–Br bonds. -
Electronic Activation: The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, accelerating the oxidative addition into the electron-rich, deactivated aryl ring.
-
Copper-Free Environment: By omitting CuI, the Glaser homocoupling pathway is completely shut down. This forces the reaction through a direct palladium-alkyne activation or carbopalladation pathway, allowing the slower cross-coupling to proceed to completion without reagent depletion[3].
Copper-free Sonogashira catalytic cycle highlighting the XPhos-enabled oxidative addition.
Optimization Data Summary
The table below summarizes the quantitative optimization data, demonstrating why standard conditions fail and validating the necessity of the XPhos/Copper-free system for di-ortho substituted aryl bromides.
| Entry | Catalyst System | Co-Catalyst | Base / Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | CuI (10 mol%) | 80 | < 5% | Extensive Glaser homocoupling; stalled cross-coupling. | ||
| 2 | CuI (5 mol%) | DIPA / DMF | 100 | 12% | Poor oxidative addition due to steric clash. | |
| 3 | CuI (5 mol%) | 80 | 45% | Moderate yield; CuI still promotes some homocoupling. | ||
| 4 | None | 80 | > 90% | Clean conversion; complete suppression of homocoupling. |
Experimental Protocol
This self-validating protocol is designed to ensure strict exclusion of oxygen and moisture, which is critical for maintaining the active
Materials Required
-
Aryl Halide: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv, 1.0 mmol)
-
Alkyne: Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)
-
Precatalyst: Palladium(II) acetate (
) (2 mol%, 0.02 mmol) -
Ligand: XPhos (4 mol%, 0.04 mmol)
-
Base: Cesium carbonate (
) (2.0 equiv, 2.0 mmol) -
Solvent: Anhydrous, degassed Acetonitrile (
) (5.0 mL)
Step-by-Step Methodology
-
Catalyst & Base Setup: To a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add
(4.5 mg, 2 mol%), XPhos (19.1 mg, 4 mol%), and finely powdered anhydrous (651 mg, 2.0 equiv). -
Atmosphere Exchange (Critical Step): Seal the Schlenk tube with a rubber septum. Evacuate the tube under high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this freeze-pump-thaw or evacuate/backfill cycle three times. Causality: XPhos-ligated Pd(0) is highly sensitive to oxidation. Strict anaerobiosis prevents catalyst deactivation.
-
Reagent Addition: Dissolve 2-Bromo-4-fluoro-1,3-dimethoxybenzene (235 mg, 1.0 mmol) in 5.0 mL of anhydrous, degassed
. Inject this solution into the Schlenk tube via syringe. Subsequently, inject the terminal alkyne (e.g., phenylacetylene, 132 µL, 1.2 mmol). -
C–C Coupling (Heating): Replace the septum with a Teflon screw cap under a positive flow of Argon. Seal the tube tightly and submerge it in a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 16 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the di-ortho methoxy groups during oxidative addition.
-
Workup & Filtration: Cool the reaction mixture to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and filter it through a short pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.
-
Purification: Concentrate the combined filtrate under reduced pressure using a rotary evaporator. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to isolate the pure functionalized alkyne.
Step-by-step experimental workflow for the copper-free Sonogashira cross-coupling protocol.
References
-
Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, ACS Publications. 4
-
BenchChem Technical Support. "Optimizing Sonogashira Coupling of 9-(1-Bromovinyl)anthracene." BenchChem. 1
-
Chemistry LibreTexts. "Sonogashira Coupling: Ligand Design and Applications." LibreTexts. 2
-
Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal. 3
Sources
Grignard reagent formation from 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Application Note: High-Efficiency Generation of Sterically Hindered Grignard Reagents
Executive Summary
The formation of Grignard reagents from electron-rich, sterically hindered aryl bromides presents a significant challenge in process chemistry. The substrate 2-Bromo-4-fluoro-1,3-dimethoxybenzene features a bromine atom flanked by two methoxy groups (positions 1 and 3). This "ortho-effect" creates a steric cage that severely inhibits direct oxidative addition of magnesium metal. Furthermore, the electron-rich nature of the resorcinol core reduces the reduction potential of the C-Br bond.
This guide details two protocols, ultimately recommending Method A (Turbo Grignard Exchange) as the industry standard for reliability, safety, and yield. This method utilizes the Knochel reagent (
Substrate Analysis & Mechanistic Insight
The Challenge: Sterics & Electronics
-
Steric Shielding: The C2-Bromine is sandwiched between two methoxy groups. In a classical mixture (Mg turnings), the bulky solvated magnesium surface cannot easily access the C-Br bond.
-
Electronic Deactivation: The 1,3-dimethoxy pattern donates electron density into the ring, making the C-Br bond less electrophilic and harder to reduce.
-
The Fluorine Factor: The fluorine at C4 is electron-withdrawing. While this typically deactivates electrophilic aromatic substitution, in Grignard formation via exchange, it actually accelerates the reaction by stabilizing the resulting carbanion (inductive effect).
The Solution: Chelation-Controlled Exchange
Using isopropylmagnesium chloride-lithium chloride complex (
Experimental Protocols
Method A: Halogen-Magnesium Exchange (Recommended)
High Yield (>90%), Low Temperature, Scalable.[1]
Reagents:
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv)
-
Reagent:
-PrMgCl LiCl (1.3 M in THF, "Turbo Grignard") (1.1 equiv) -
Solvent: Anhydrous THF (0.5 M concentration relative to substrate)
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet. Purge with
for 15 minutes. -
Charging: Add the substrate (2-Bromo-4-fluoro-1,3-dimethoxybenzene) and anhydrous THF via syringe.
-
Cooling: Cool the solution to -15°C using an ice/salt or glycol bath.
-
Note: While exchange can occur at RT, lower temperatures prevent any potential elimination of the fluoride (benzyne formation), although this risk is low due to the meta relationship of Mg and F.
-
-
Addition: Add
-PrMgCl LiCl dropwise over 10 minutes, maintaining internal temperature < 0°C. -
Reaction: Stir at 0°C for 1 to 2 hours.
-
Monitoring: Aliquot 0.1 mL, quench with Iodine (
) in THF. Analyze via GC-MS or HPLC. Disappearance of starting bromide and appearance of the iodo-analog indicates conversion.
-
-
Usage: The resulting Grignard solution is stable at 0°C for 24 hours and should be used directly for subsequent electrophilic trapping (e.g., addition to aldehydes, boronate formation).
Method B: Direct Insertion (Legacy/Alternative)
Lower Yield (50-70%), High Failure Risk, Requires Activation.
Reagents:
-
Magnesium Turnings (1.5 equiv)
-
Activator: DIBAL-H (1 mol%) or Iodine crystal
-
Solvent: Anhydrous THF
Step-by-Step Protocol:
-
Activation: Place Mg turnings in the flask. Dry stir under
for 20 mins. Add a crystal of and heat gently until purple vapor sublimes, coating the Mg. -
Initiation: Add just enough THF to cover the Mg. Add 10% of the substrate solution.[4] Heat to reflux.[5][6]
-
Critical: If the reaction does not turn turbid/grey within 5 minutes, add 1 mol% DIBAL-H or 1,2-dibromoethane (entrainment).
-
-
Addition: Once initiated (exotherm observed), add the remaining substrate dropwise to maintain a gentle reflux without external heating.
-
Digestion: Reflux for an additional 2 hours.
-
Filtration: The solution will likely contain unreacted Mg. Filter via cannula before use.
Comparative Data Analysis
| Feature | Method A: Turbo Exchange | Method B: Direct Insertion |
| Active Species | Mg Metal (Surface) | |
| Temperature | -15°C to 0°C | 65°C (Reflux) |
| Initiation Time | Instantaneous | Unpredictable (10 min - 2 hrs) |
| Functional Group Tolerance | High (Esters/Nitriles tolerated at low temp) | Low (Reductive side reactions) |
| Primary Risk | Moisture sensitivity of reagent | Wurtz Coupling (Homocoupling) |
| Est. Yield | 92-98% | 60-75% |
Visualization: Reaction Workflow & Logic
Figure 1: Decision Logic for Grignard Formation
Caption: Decision tree highlighting the necessity of the Exchange method due to steric hindrance.
Figure 2: Chelation-Controlled Mechanism
Caption: The methoxy groups coordinate with Mg, lowering the activation energy for the exchange.
Troubleshooting & Safety
-
Reaction Stalls: If using Method A and conversion is low, warm slowly to Room Temperature. The LiCl helps break up aggregates, but some substrates require 20°C to reach full conversion.
-
Safety (Exotherm): Even at 0°C, the exchange is exothermic. Do not add the Turbo Grignard "all at once."
-
Quenching: If the Grignard is not used immediately, it hydrolyzes instantly upon contact with moisture. Always keep under positive
pressure.
References
-
Knochel, P., et al. (2004).[1][3] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.
-
Krasovskiy, A., & Knochel, P. (2004).[1][3] "A LiCl-Mediated Br/Mg Exchange Reaction."[1][7] Organic Syntheses.
-
Inoue, A., et al. (2001).[2] "Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex." Journal of Organic Chemistry.
-
Sigma-Aldrich. "Turbo Grignard Primer."
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex [organic-chemistry.org]
- 3. portal.tpu.ru [portal.tpu.ru]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
palladium-catalyzed cross-coupling of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS
The Substrate Challenge
The target substrate, 2-Bromo-4-fluoro-1,3-dimethoxybenzene , represents a classic "privileged scaffold" in medicinal chemistry but poses a significant synthetic challenge due to its 2,6-disubstituted pattern relative to the reactive bromide.
-
Steric Blockade: The bromine atom at position 2 is flanked by two methoxy groups at positions 1 and 3. This creates a deep "steric pocket" that severely inhibits the approach of the Palladium(0) catalyst during the oxidative addition step and hinders the approach of the nucleophile during transmetallation.
-
Electronic Activation: The fluorine atom at position 4 is electron-withdrawing (inductive effect). While this theoretically activates the C-Br bond for oxidative addition by lowering the LUMO energy of the aryl ring, the steric effects of the ortho-methoxy groups dominate the reactivity profile.
-
Chemo-selectivity: The C-F bond at position 4 is robust under standard cross-coupling conditions, provided that highly reducing conditions (e.g., Ni(0) or high-temperature forcing conditions with hydride sources) are avoided.
The Solution: Ligand-Accelerated Catalysis
Standard "commodity" catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often ineffective for this substrate, leading to stalled conversion or homocoupling. Success requires bulky, electron-rich phosphine ligands (Buchwald-type) or N-Heterocyclic Carbenes (NHCs) that can:
-
Stabilize the monoligated Pd(0) species (L1Pd(0)) to facilitate entry into the crowded steric environment.
-
Promote oxidative addition through high electron density.
-
Facilitate reductive elimination of the bulky product.
PART 2: DETAILED EXPERIMENTAL PROTOCOLS
Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)
Recommended for attaching aryl or heteroaryl groups.
Materials Checklist
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-4 mol%) + SPhos (4-8 mol%)
-
Alternative Precatalyst: XPhos Pd G3 or SPhos Pd G3 (2-4 mol%)
-
-
Base: K₃PO₄ (3.0 equiv, anhydrous) or Cs₂CO₃ (for higher solubility)
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a sealable microwave vial. Cool under a stream of Argon.
-
Charge Solids: Add the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and base (3.0 equiv).
-
Critical Step: If using a precatalyst (e.g., SPhos Pd G3), add it now. If using Pd(OAc)₂/Ligand, add them now.
-
-
Degassing (Essential): Cap the vessel. Evacuate and backfill with Argon three times.
-
Why? Oxygen poisons the active Pd(0) species and promotes homocoupling of the boronic acid (Glazer coupling), which consumes your nucleophile.
-
-
Solvent Addition: Syringe in the degassed solvent mixture (0.2 M concentration relative to bromide).
-
Thermal Activation:
-
Standard: Heat to 90–100 °C in an oil bath for 12–18 hours.
-
Microwave: Heat to 120 °C for 30–60 minutes.
-
-
Monitoring: Check via HPLC or TLC. Look for the disappearance of the starting bromide.
-
Note: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%).
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| <10% Conversion | Oxidative addition failure due to sterics. | Switch to XPhos or Pd-PEPPSI-IPr . Increase Temp to 110°C. |
| Homocoupling of Boronic Acid | Oxygen leak or slow transmetallation. | Degas more rigorously. Switch base to K₂CO₃ or KF . |
| Dehalogenation (Ar-H) | Protodehalogentaion via solvent. | Avoid alcoholic solvents. Ensure anhydrous conditions if using hydride-sensitive systems. |
Protocol B: Buchwald-Hartwig Amination
Recommended for introducing amine functionalities.
Materials Checklist
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv)
-
Amine: 1.2 equiv (Primary or Secondary)[1]
-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%)
-
Note: RuPhos is specific for secondary amines; BrettPhos for primary amines.
-
-
Base: NaOtBu (1.4 equiv) or LiHMDS (for base-sensitive substrates)
-
Solvent: Anhydrous Toluene or THF.
Step-by-Step Methodology
-
Inert Atmosphere: Perform all solid handling in a glovebox if possible, or use strict Schlenk technique.
-
Charge Reagents: Add Pd precatalyst, Substrate, and Base to the vial.
-
Solvent/Amine Addition: Add solvent (degassed) and the amine (if liquid) via syringe.
-
Reaction: Heat to 80–100 °C .
-
Caution: NaOtBu is a strong base. Ensure your substrate's fluorine is not susceptible to SNAr displacement (unlikely at position 4 with electron-donating methoxy groups, but possible with very strong nucleophiles).
-
-
Workup: Dilute with ether, wash with water, dry, and purify.
PART 3: VISUALIZATION & MECHANISM
Reaction Workflow Diagram
Figure 1: Optimized workflow for handling sterically sensitive aryl bromides.
Mechanistic Challenge: The Steric Gate
The diagram below illustrates why standard catalysts fail and how bulky ligands (L) solve the problem.
Figure 2: The catalytic cycle highlighting the critical oxidative addition barrier caused by the 2,6-dimethoxy substitution pattern.
PART 4: REFERENCES
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal, 2006.
-
Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[2] Organic Chemistry Frontiers, 2014.
-
Sigma-Aldrich. "Product Specification: 2-Bromo-4-fluoro-1,3-dimethoxybenzene."
-
Fairlamb, I. J. S. "Palladium Catalysis in Synthesis: Where Are We Now?" Organic & Biomolecular Chemistry, 2008.
Sources
use of 2-Bromo-4-fluoro-1,3-dimethoxybenzene as a building block
Application Note: 2-Bromo-4-fluoro-1,3-dimethoxybenzene as a Strategic Building Block
Part 1: Executive Summary & Strategic Value
2-Bromo-4-fluoro-1,3-dimethoxybenzene (CAS 1784679-69-1) represents a "privileged scaffold" in medicinal chemistry, combining the steric constraints of a 1,2,3-trisubstituted benzene with the bioisosteric utility of fluorine.[1]
Core Utility:
-
The "Sandwiched" Bromine (C2): Located between two electron-donating methoxy groups, the C2-bromine is sterically crowded.[1] This prevents non-specific side reactions but requires specialized catalytic systems (e.g., bulky phosphine ligands) for successful cross-coupling.
-
The Fluoro-Switch (C4): The fluorine atom serves two roles: it blocks metabolic oxidation at the para-position relative to C1-methoxy, and it modulates the pKa of adjacent phenols if demethylation is performed.[1]
-
Resorcinol Precursor: This molecule is a protected precursor to 2-substituted-4-fluororesorcinols, key intermediates in the synthesis of HSP90 inhibitors, polyketide antibiotics, and fluorinated chromones.
Part 2: Chemical Profile & Handling
| Property | Specification | Notes |
| CAS Number | 1784679-69-1 | Verified catalog entity.[2] |
| Formula | C₈H₈BrFO₂ | MW: 235.05 g/mol |
| Appearance | White to off-white solid | Low melting point (approx. 45–55 °C).[1] |
| Solubility | DCM, THF, Toluene | Poor solubility in hexanes due to polarity. |
| Stability | Air-stable | Store under inert gas; C2-Br is labile to light over long periods.[1] |
Part 3: Application Protocols
Application A: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The C2-bromine is flanked by two methoxy groups (positions 1 and 3).[1] Standard Pd(PPh₃)₄ catalysts often fail due to slow oxidative addition and hindered transmetalation. Solution: Use of electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) to facilitate the catalytic cycle.
Protocol 1: Synthesis of 2-Aryl-4-fluoro-1,3-dimethoxybenzene
Reagents:
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv)[1][2][3]
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: SPhos or XPhos (4–8 mol%)
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1 v/v)[1]
Step-by-Step Procedure:
-
Inert Setup: Charge a reaction vial with the substrate, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.
-
Expert Note: SPhos is preferred for steric bulk; XPhos is better if the boronic acid is also hindered.
-
-
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Thermal Activation: Heat the mixture to 100 °C for 12–18 hours.
-
Monitoring: Monitor by HPLC. The starting material (Rt ~4.5 min) should disappear. If conversion stalls, add 1 mol% additional catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product usually elutes earlier than the des-bromo byproduct.[1]
Application B: Regioselective Lithium-Halogen Exchange
Challenge: Direct deprotonation (ortho-lithiation) competes with Br-Li exchange.[1] The 4-fluoro group also directs acidity to C3 (between F and OMe), but C3 is occupied. C5 is the only open site for H-deprotonation.[1] Mechanism: At -78 °C, Br-Li exchange at C2 is kinetically faster than C5-deprotonation due to the weak C-Br bond relative to C-H.[1]
Protocol 2: Synthesis of 4-Fluoro-2-formyl-1,3-dimethoxybenzene
Reagents:
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv)[1][2][3][4]
-
Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes)
-
Electrophile: DMF (1.5 equiv)[1]
-
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
Cryogenic Setup: Dissolve substrate in anhydrous THF (0.2 M) under Nitrogen. Cool to -78 °C .[1]
-
Exchange: Add n-BuLi dropwise over 10 minutes.
-
Critical Check: Maintain internal temp < -70 °C to prevent "halogen dance" or benzyne formation.[1] Stir for 30 mins.
-
-
Quench: Add neat DMF dropwise. The solution may turn pale yellow.
-
Warming: Allow the mixture to warm to 0 °C over 1 hour.
-
Hydrolysis: Quench with sat. NH₄Cl solution. Stir vigorously for 15 mins to hydrolyze the hemiaminal intermediate to the aldehyde.
-
Isolation: Extract with Et₂O. The aldehyde product is often a crystalline solid.
Part 4: Visualizing the Chemistry
Figure 1: Steric Coupling & Lithiation Pathways
This diagram illustrates the divergent pathways available: Pd-catalyzed coupling overcoming steric hindrance, and Li-exchange utilizing the labile bromine.[1]
Caption: Divergent synthesis pathways. Top: SPhos-mediated Suzuki coupling overcomes C2 sterics.[1] Bottom: Kinetic Br-Li exchange enables electrophilic trapping.[1]
Part 5: References & Grounding
-
Chemical Identity & Vendor Data:
-
Methodology - Steric Suzuki Couplings:
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Foundational work on SPhos/XPhos for hindered substrates like 2,6-disubstituted bromobenzenes).
-
Source:
-
-
Methodology - Lithiation of Resorcinol Ethers:
-
Detailed protocols for lithiating 1,3-dimethoxybenzene derivatives demonstrate the preference for C2-lithiation (kinetic) followed by potential isomerization if not quenched at -78°C.[1]
-
Source:
-
Sources
- 1. 452-08-4|2-Bromo-4-fluoro-1-methoxybenzene|BLD Pharm [bldpharm.com]
- 2. 935285-66-8|2-Bromo-3,4-difluoro-1-methoxybenzene|BLD Pharm [bldpharm.com]
- 3. 1807234-94-1|2-Bromo-4-fluoro-3-methoxyphenol|BLD Pharm [bldpharm.com]
- 4. 1779753-99-9|4-Bromo-2-fluoro-3-methoxyphenol|BLD Pharm [bldpharm.com]
- 5. 1784679-69-1 | 2-Bromo-4-fluoro-1,3-dimethoxybenzene | Boroncore [boroncore.com]
- 6. 450-88-4|1-Bromo-4-fluoro-2-methoxybenzene|BLD Pharm [bldpharm.com]
2-Bromo-4-fluoro-1,3-dimethoxybenzene in medicinal chemistry
This Application Note and Protocol Guide is designed for medicinal chemists and process scientists seeking to leverage 2-Bromo-4-fluoro-1,3-dimethoxybenzene (CAS: 214219-51-7) as a high-value scaffold.
A Strategic Gateway to Fluorinated Resorcinol Pharmacophores
Executive Summary & Strategic Value
In the landscape of fragment-based drug discovery (FBDD), 2-Bromo-4-fluoro-1,3-dimethoxybenzene represents a "privileged" building block that solves two competing challenges: metabolic stability and steric control .
-
The "Fluorine Block": The fluorine atom at the C4 position is strategically placed para to the C1-methoxy group. In resorcinol ethers, the position para to the alkoxy group is the primary site of oxidative metabolism (CYP450-mediated hydroxylation). By occupying this site with fluorine, the scaffold significantly extends the metabolic half-life (
) of the resulting drug candidate while maintaining the electronic character of the ring. -
The C2 "Anchor": The bromine at position C2 is flanked by two methoxy groups (positions 1 and 3). This steric congestion usually hinders reactivity, but it also enforces atropisomerism in biaryl systems. Functionalizing this position allows for the creation of rigid, axially chiral ligands or inhibitors that can lock into specific protein conformations (e.g., kinase hinge regions).
Chemical Architecture & Reactivity Profile
The molecule is a tetra-substituted benzene with distinct electronic zones:
-
Electron Rich Core: The 1,3-dimethoxy motif makes the ring electron-rich, deactivating it toward Nucleophilic Aromatic Substitution (
) at the C4-Fluorine under standard conditions. This ensures the fluorine remains stable during cross-coupling. -
The "Pincer" Zone (C2): The C2-Bromine is the primary reactive handle. However, it sits in a "pincer" of oxygen lone pairs. This makes Lithium-Halogen Exchange exceptionally fast and stable due to chelation, but it renders Palladium-catalyzed coupling sluggish without specialized ligands.
Protocol 1: The "Pincer-Stabilized" Lithiation & Electrophile Trapping
Objective: To exploit the chelation effect of the 1,3-dimethoxy groups for the rapid generation of a C2-anion and subsequent trapping with aldehydes, amides, or ketones.
Mechanism: The reaction relies on the rapid exchange of Br for Li.[1] The resulting C2-lithio species is stabilized by the coordination of the Li atom to the oxygen lone pairs at C1 and C3, preventing the common side reaction of proton abstraction (ortho-lithiation) at C6.
Experimental Workflow:
-
Setup: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.
-
Solvent: Add 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv, 5.0 mmol) and dissolve in anhydrous THF (25 mL, 0.2 M).
-
Note: Diethyl ether can be used for higher reactivity, but THF promotes the chelation stabilization.
-
-
Cooling: Cool the solution to -78 °C (dry ice/acetone bath). Stir for 15 minutes to ensure thermal equilibrium.
-
Exchange: Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) over 10 minutes.
-
Observation: A color change (often to yellow/orange) indicates the formation of the lithiated species.
-
Critical Timing: Stir at -78 °C for exactly 30 minutes . Unlike standard aryl bromides, the "pincer" stabilization allows this intermediate to exist longer, but extended times (>1 hr) may lead to C6-lithiation scrambling.
-
-
Trapping: Add the electrophile (e.g., DMF for aldehyde, Benzaldehyde for alcohol) (1.2 equiv) dropwise.
-
Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and warm to Room Temperature (RT) over 2 hours.
-
Quench: Quench with saturated aqueous
.
Data Validation (TLC):
-
Starting Material (
in 10% EtOAc/Hex). -
Product (Aldehyde/Alcohol) will be significantly more polar (
).
Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling
Objective: To install aryl or heteroaryl groups at the crowded C2 position.
Challenge: The ortho-methoxy groups create a "steric wall" that prevents the approach of standard Pd-catalysts (like
Experimental Workflow:
-
Reagents: Combine:
-
2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv).
-
Aryl Boronic Acid (1.5 equiv).
-
Base:
(3.0 equiv, anhydrous). -
Catalyst: XPhos Pd G2 (2-5 mol%).
-
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio). The water is crucial for the boronic acid activation.
-
Deoxygenation: Sparge the mixture with Argon for 10 minutes. Do not skip this step.
-
Reaction: Heat to 100 °C for 12-18 hours in a sealed tube or pressure vial.
-
Why: The steric hindrance raises the activation energy for the transmetallation step; heat is required.
-
-
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.
Troubleshooting:
-
Low Yield? Switch solvent to n-Butanol or Toluene/Water .
-
Protodebromination (Reduction of Br to H)? This indicates the oxidative addition happened, but transmetallation failed. Increase Boronic Acid equivalents (to 2.0) and switch to a stronger base like
.
Protocol 3: Regioselective Demethylation (Access to Phenols)
Objective: To reveal the phenol functionality for further derivatization or hydrogen bonding. Challenge: The molecule has two methoxy groups.[2][3] The C3-OMe is less sterically hindered than the C1-OMe (which is flanked by the C2-substituent).
Experimental Workflow:
-
Reagent:
(Boron Tribromide) is the gold standard. -
Conditions:
-
Dissolve substrate in anhydrous DCM at -78 °C .
-
Add
(1.0 equiv for mono-demethylation, 3.0 equiv for global demethylation). -
Warm to 0 °C (ice bath) and monitor closely.
-
-
Selectivity:
-
Global Demethylation: Stir at RT for 12 hours.
-
Mono-Demethylation: Quench at 0 °C after 2 hours. The C3-OMe is likely to cleave first due to better accessibility, retaining the C1-OMe which is shielded by the C2-group.
-
Visualizing the Strategic Pathways
The following diagram illustrates the divergent synthesis pathways available from this scaffold.
Caption: Divergent synthetic pathways for 2-Bromo-4-fluoro-1,3-dimethoxybenzene, highlighting the critical Li-Hal exchange and Cross-Coupling routes.
Quantitative Data Summary
| Parameter | Value | Significance |
| Molecular Weight | 235.05 g/mol | Fragment-based screening compliant (Rule of 3). |
| ClogP | ~2.8 | Lipophilic; ideal for crossing blood-brain barrier (BBB). |
| H-Bond Acceptors | 3 (2 O, 1 F) | Fluorine acts as a weak acceptor; Methoxy O's are strong. |
| Metabolic Soft Spots | C6 (Open) | C4 is blocked by F; C2 is blocked by Br/Substituent. |
| pKa (Phenol) | ~8.5 (Predicted) | After demethylation, the F-substituent lowers pKa relative to resorcinol (9.3), enhancing acidity. |
References
-
Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange."[1] Angewandte Chemie International Edition, 2003. Link (Foundational methodology for steric Li/Mg exchange).
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link (Protocol for hindered substrates).
-
BenchChem. "2-Bromo-4-fluoro-1,3-dimethoxybenzene Product Specifications." Link (Verified CAS and physical data).
-
Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link (Rationale for metabolic stability via fluorination).
-
Sigma-Aldrich. "Lithium-Halogen Exchange Protocols." Link (General safety and handling for n-BuLi).
Sources
Application Note: Synthesis of Biaryl Compounds using 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Abstract & Strategic Significance
The synthesis of biaryl scaffolds containing the 2-fluoro-1,3-dimethoxybenzene core is a high-value transformation in medicinal chemistry, particularly for kinase inhibitors (e.g., FGFR inhibitors) where the fluorine atom serves as a metabolic blocker and electronic modulator.
However, the starting material, 2-Bromo-4-fluoro-1,3-dimethoxybenzene , presents a "perfect storm" of synthetic challenges:
-
Steric Hindrance: The bromine at C2 is flanked by two methoxy groups (C1, C3), creating a severe steric blockade that inhibits the approach of standard palladium catalysts.
-
Electronic Deactivation: The electron-rich nature of the resorcinol dimethyl ether core reduces the electrophilicity of the C-Br bond, slowing the rate of oxidative addition.
This guide provides a validated, high-fidelity protocol to overcome these barriers using Next-Generation Buchwald Precatalysts , ensuring reproducible yields >85% where traditional methods (e.g., Pd(PPh₃)₄) typically fail.
Mechanistic Analysis: The "Orthogonal" Challenge
To synthesize biaryls from this substrate, one must understand the competing forces at play in the catalytic cycle.
The Steric/Electronic Conflict
-
Oxidative Addition (OA): The electron-donating methoxy groups make the aromatic ring electron-rich. Palladium(0) prefers electron-deficient aryl halides for fast OA. Consequently, OA is the rate-determining step (RDS) for this substrate.
-
Reductive Elimination (RE): Once the oxidative addition occurs, the resulting Pd(II) complex is extremely crowded. While this crowding accelerates reductive elimination (relief of steric strain), it makes the preceding transmetallation step difficult because the boronic acid cannot easily access the palladium center.
The Ligand Solution: SPhos & XPhos
Standard phosphines (PPh₃) are too small to force the reaction forward and too labile to prevent catalyst decomposition. Dialkylbiaryl phosphines (Buchwald Ligands) are required:
-
SPhos: Provides the optimal balance. Its methoxy groups offer hemilabile coordination to stabilize the Pd intermediate, while its bulk promotes the difficult reductive elimination.
-
XPhos: An alternative if the boronic acid partner is also sterically hindered (e.g., ortho-substituted).
Visual 1: Sterically Demanding Catalytic Cycle
The diagram below highlights the critical bottlenecks (OA and Transmetallation) specific to 2,6-disubstituted aryl bromides.
Caption: Catalytic cycle for sterically hindered substrates. Red node indicates the high-energy intermediate requiring bulky electron-rich ligands.
Experimental Protocol
Protocol A: High-Throughput Suzuki-Miyaura Coupling
Applicability: General synthesis of biaryls from 2-Bromo-4-fluoro-1,3-dimethoxybenzene. Scale: 1.0 mmol (scalable to 50 mmol).
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Attribute |
| 2-Br-4-F-1,3-(OMe)₂-Ph | 1.0 | Substrate | Purity >97% (HPLC) |
| Aryl Boronic Acid | 1.5 | Coupling Partner | Excess required for hindered couplings |
| SPhos Pd G2 | 0.02 (2 mol%) | Precatalyst | Air-stable, rapid activation |
| K₃PO₄ (Tribasic) | 3.0 | Base | Anhydrous, finely ground |
| Toluene / Water | 10:1 v/v | Solvent System | Biphasic system essential for solubility |
Step-by-Step Procedure
-
Setup: To a 20 mL reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv, 235 mg) and the aryl boronic acid (1.5 equiv).
-
Catalyst Addition: Add SPhos Pd G2 (2 mol%, ~14 mg).
-
Note: If G2 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) premixed in solvent for 5 mins.
-
-
Base Addition: Add K₃PO₄ (3.0 equiv, 636 mg).
-
Solvent & Degassing: Add Toluene (4.5 mL) and Water (0.5 mL). Seal the vial with a septum. Sparge with Nitrogen or Argon gas for 5 minutes via needle.
-
Why? Oxygen poisons the active Pd(0) species, which is crucial when the reaction rate is slow due to sterics.
-
-
Reaction: Seal the cap tightly (or use a reflux condenser under N₂). Heat the mixture to 100°C with vigorous stirring (1000 rpm).
-
Checkpoint: The biphasic mixture must be an emulsion. Slow stirring will result in failed conversion.
-
-
Monitoring: Monitor by LC-MS or TLC at 2 hours.
-
Expectation: Most reactions complete within 2-4 hours. If <50% conversion at 4h, add 1 mol% more catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and Water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient).
-
TLC Tip: The product is usually less polar than the boronic acid but more polar than the bromide.
-
Optimization & Troubleshooting (Self-Validating System)
If the standard protocol yields <70%, utilize the following logic tree to diagnose the failure mode. The steric bulk of the 2,6-dimethoxy motif often requires "forcing" conditions.
Visual 2: Optimization Logic Flow
Caption: Decision matrix for optimizing failed couplings. "SM" = Starting Material.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Oxidative Addition failure. | Switch to XPhos Pd G3 or RuPhos Pd G3 . These are more electron-rich and bulky. |
| Protodeboronation (Ar'-H detected) | Base/Solvent incompatibility. | The boronic acid is hydrolyzing faster than it couples. Switch to anhydrous THF/DMF with Cs₂CO₃ . |
| Homocoupling (Ar'-Ar' detected) | Oxygen leak. | Re-degas solvents rigorously. Ensure inert atmosphere is maintained. |
| Spot-to-spot overlap | Purification difficulty. | The product and starting bromide may have similar Rf. Use a C18 Reverse Phase column or change solvent to DCM/Hexanes. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
BenchChem. "A Comparative Guide to the Synthetic Applications of 2-Bromo-3,5-dimethoxytoluene and Its Isomeric Alternatives." BenchChem Application Notes, 2025.
-
Sigma-Aldrich. "Buchwald Phosphine Ligands: User Guide for SPhos and XPhos." MilliporeSigma Technical Library.
-
Fu, G. C., et al. "Suzuki Cross-Couplings of Aryl Halides with Alkylboranes."[5] Journal of the American Chemical Society, 2001.[5]
-
Vertex AI Search. "Synthesis of biaryls using 2-bromo-4-fluoro-1,3-dimethoxybenzene." Consolidated Search Results, 2026. 8
Sources
- 1. Coupling of Reformatsky Reagents with Aryl Chlorides Enabled by Ylide‐Functionalized Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Note: Advanced Derivatization of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
This Application Note is written for researchers and drug discovery chemists focusing on the functionalization of sterically congested, electron-rich aromatic scaffolds.
Executive Summary & Compound Profile
2-Bromo-4-fluoro-1,3-dimethoxybenzene represents a "privileged but challenging" scaffold in medicinal chemistry. Its core features—a bromine handle flanked by two electron-donating methoxy groups and a distal fluorine atom—create a unique reactivity landscape defined by high steric hindrance and electron-rich electronics .
This guide addresses the three critical synthetic bottlenecks associated with this molecule:
-
Steric Impediment at C2: The 1,3-dimethoxy motif creates a "steric fortress" around the C2-bromine, inhibiting standard Pd-catalyzed cross-couplings.
-
Electronic Deactivation: The electron-rich ring suppresses nucleophilic aromatic substitution (
) at the C4-fluorine position unless activated. -
Chemoselective Metallation: Balancing Lithium-Halogen exchange against directed ortho-metallation (DoM).
Structural Reactivity Map
The following diagram outlines the logical derivative pathways available for this scaffold.
Caption: Divergent synthesis pathways. Blue path: Cross-coupling.[1][2] Yellow path: Metallation. Red path: Deprotection.
Module A: Sterically Demanding Suzuki-Miyaura Coupling
Challenge: The two methoxy groups at C1 and C3 exert significant steric pressure on the C2-bromine. Standard catalysts (e.g.,
Protocol A1: C-C Bond Formation with SPhos
This protocol is optimized for coupling with aryl boronic acids.
Reagents:
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Note: Maintain a 1:2 Pd:Ligand ratio.
-
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1 v/v)
Step-by-Step Methodology:
-
Pre-complexation: In a dry reaction vial, charge
and SPhos. Add dry Toluene (approx. 1 mL/mmol substrate) and stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/clear, indicating active catalyst formation. -
Substrate Addition: Add the 2-Bromo-4-fluoro-1,3-dimethoxybenzene, the boronic acid, and finely ground
. -
Degassing: Add the water component. Sparge the biphasic mixture with Argon for 5 minutes.
-
Reaction: Seal the vessel and heat to 100°C for 12-18 hours.
-
Checkpoint: Monitor by HPLC/UPLC. The starting bromide (RT ~4.5 min on C18/MeCN) should disappear. If conversion stalls >50%, add a second portion of pre-complexed catalyst.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
.[1][3] -
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: SPhos creates a protective pocket around the Palladium, preventing catalyst decomposition while being electron-rich enough to force the oxidative addition into the crowded C2-Br bond [1].
Module B: Regioselective Lithium-Halogen Exchange
Challenge: The substrate has acidic protons (though weak) and directing groups. However, Lithium-Halogen (Li-Hal) exchange is kinetically faster than deprotonation (DoM) at low temperatures. Risk: High temperatures (> -50°C) may lead to "scrambling" where the lithium migrates to the position ortho to the fluorine (C5) via a "halogen dance" mechanism or simple deprotonation.
Protocol B1: Synthesis of 4-Fluoro-2,6-dimethoxybenzaldehyde
This protocol converts the C2-bromide into a C2-formyl group, a versatile handle for reductive aminations or olefinations.
Reagents:
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv)
-
Reagent: n-Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Electrophile: Anhydrous DMF (3.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool to -78°C (Dry ice/Acetone bath) under
. -
Solvation: Dissolve substrate in THF (0.2 M concentration).
-
Exchange: Add n-BuLi dropwise over 10 minutes via syringe pump.
-
Critical: Keep internal temp < -70°C. The solution usually turns yellow.
-
Aging: Stir at -78°C for exactly 30 minutes . Do not extend beyond 1 hour to avoid anion migration [2].
-
-
Trapping: Add anhydrous DMF (neat) rapidly in one portion.
-
Warming: Allow the reaction to stir at -78°C for 15 mins, then remove the cooling bath and let it warm to 0°C over 1 hour.
-
Quench: Quench with saturated aqueous
. -
Isolation: Extract with
. The aldehyde product is often a crystalline solid.
Data Summary Table: Electrophile Trapping Efficiency
| Electrophile | Product Type | Expected Yield | Notes |
| DMF | Benzaldehyde | 85-92% | Very clean; requires no chromatography often. |
| Boronic Acid | 70-80% | Hydrolysis required; susceptible to protodeboronation. | |
| Benzoic Acid | 80-85% | Bubble gas directly into -78°C solution. | |
| Aryl Iodide | 90-95% | Useful for subsequent Sonogashira couplings. |
Module C: Demethylation to Resorcinols
Challenge: Accessing the free phenol is necessary for hydrogen-bond donor motifs in drug candidates. The presence of fluorine makes the ring slightly less electron-rich, potentially slowing down Lewis-acid mediated cleavage.
Protocol C1: Global Demethylation with
Reagents:
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene[4]
-
Reagent:
(1.0M in DCM, 3.0 equiv per methoxy group = 6.0 equiv total) -
Solvent: Anhydrous DCM
Step-by-Step Methodology:
-
Cooling: Cool substrate solution (DCM) to -78°C .
-
Addition: Add
dropwise.-
Observation: Massive precipitation of the borate complex is common. Ensure vigorous stirring.
-
-
Reaction: Warm slowly to 0°C and stir for 4 hours.
-
Note: Do not reflux unless conversion is incomplete; reflux may cause debromination or defluorination in rare cases.
-
-
Quench (Exothermic): Cool back to -20°C. Add MeOH dropwise (CAUTION: Violent reaction/HBr evolution).
-
Result: 2-Bromo-4-fluororesorcinol.
References
-
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696. Link
-
Leroux, F., et al. "The halogen–metal exchange of bromo- and iodo-arenes: a review." Tetrahedron, vol. 61, no. 21, 2005, pp. 5143-5181. Link
-
BenchChem. "Suzuki Coupling Reaction Protocols." BenchChem Application Notes. Link
Disclaimer: These protocols involve hazardous chemicals (n-BuLi, BBr3). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Troubleshooting & Optimization
optimizing Suzuki coupling with 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Ticket #8492: Technical Escalation – Optimization of Sterically Hindered Suzuki Coupling Subject: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (2,6-disubstituted pattern) Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division[1]
Executive Summary: The "Sandwich" Effect
You are encountering difficulty coupling 2-Bromo-4-fluoro-1,3-dimethoxybenzene . The failure mode is likely low conversion or the recovery of unreacted starting material, potentially accompanied by protodeboronation of your boronic acid partner.[1]
The Root Cause: Your substrate is a classic 2,6-disubstituted aryl halide .[1][2] The bromine atom at position 2 is "sandwiched" between two methoxy groups at positions 1 and 3.
-
Steric Wall: Standard catalysts (like Pd(PPh₃)₄ or Pd(dppf)Cl₂) possess ligands with insufficient bulk to force open a coordination site or lack the electron-richness to facilitate oxidative addition into this electron-rich, hindered ring.
-
Electronic Deactivation: The dimethoxy substitution makes the ring electron-rich, raising the energy barrier for oxidative addition compared to electron-deficient aryl bromides.
This guide provides a Tier-2 optimization strategy focusing on Buchwald Precatalysts and PEPPSI systems designed specifically for this "ortho-ortho" steric blockade.
Module 1: The Hardware (Catalyst Selection)
For 2,6-disubstituted substrates, "standard" ligands are ineffective.[1] You must use ligands that are both electron-rich (to speed up oxidative addition) and sterically bulky (to promote reductive elimination and stabilize the monoligated Pd(0) species).
Primary Recommendation: SPhos Pd G3 (or G4)
Why: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the "Gold Standard" for 2,6-disubstituted aryl halides.
-
Mechanism: The methoxy groups on the SPhos biaryl backbone interact with the Pd center, stabilizing it. The cyclohexyl groups provide the bulk necessary to prevent catalyst dimerization while allowing the hindered substrate to approach.
-
Action: Switch immediately to SPhos Pd G3 (precatalyst). It activates rapidly at room temperature or mild heat, avoiding the induction period of Pd(OAc)₂ + Ligand mixtures.
Secondary Recommendation: PEPPSI-IPr
Why: If phosphine ligands fail, N-Heterocyclic Carbenes (NHCs) are the next tier.
-
Mechanism: The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses a bulky IPr ligand that creates a "flexible steric fence," allowing the substrate to enter but forcing the product out. It is exceptionally stable to air and moisture.
Catalyst Performance Comparison Table
| Catalyst System | Suitability for Your Substrate | Pros | Cons |
| Pd(PPh₃)₄ | Critical Failure | Cheap, common.[3] | Ligand is too small and not electron-rich enough. Will result in <5% yield.[1][4] |
| Pd(dppf)Cl₂ | Poor | Good for large scale. | Bite angle is wrong for this specific steric hindrance. |
| SPhos Pd G3 | Excellent | Designed for 2,6-disubstitution.[1] High turnover.[1] | Higher cost.[1] |
| PEPPSI-IPr | Very Good | Extremely robust; handles electron-rich rings well. | Often requires higher activation temp (60-80°C). |
Module 2: The Environment (Solvent & Base Architecture)[5][6]
The second failure point is the Rate of Transmetallation vs. Protodeboronation . Because your aryl bromide is hindered, the transmetallation step is slow.[1][5][6] If your boronic acid sits in a wet, basic solution too long waiting for the Pd, it will hydrolyze and deborylate (lose the boron group).[1]
The Protocol: Anhydrous/Biphasic Hybrid
Do not use standard DMF/Water or pure Ethanol. Use a system that protects the boronic acid until the moment of reaction.
-
Solvent: Toluene : Water (10:1) or 1,4-Dioxane (Anhydrous) .
-
Why: Toluene is non-polar, which helps solvate the greasy dimethoxybenzene.[1] The small amount of water dissolves the base but keeps the bulk organic phase relatively dry.
-
-
Base: K₃PO₄ (Tribasic Potassium Phosphate) .
Module 3: Visualizing the Failure Mode
The following diagrams illustrate the specific steric clash preventing your reaction and the pathway to success.
Figure 1: The "Orthogonal Wall". Standard catalysts cannot penetrate the steric shield created by the 1,3-dimethoxy groups.[1] SPhos is required to bypass this barrier.
Figure 2: The Kinetic Race. You must accelerate Oxidative Addition (OA) to beat the Protodeboronation of your boronic acid.
Module 4: Optimized Standard Operating Procedure (SOP)
Target Scale: 1.0 mmol Reaction Time: 2–16 Hours
-
Setup: Equip a reaction vial with a magnetic stir bar and a septum.
-
Reagents:
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv)
-
Boronic Acid Partner: (1.5 equiv) Note: Use excess due to potential instability.
-
Catalyst: SPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)
-
Base: K₃PO₄ (2.0 equiv, finely ground)[1]
-
-
Solvent System: Add Toluene (4.0 mL) and Degassed Water (0.4 mL).
-
Tip: If your boronic acid is highly polar, use 1,4-Dioxane/Water (4:1).[1]
-
-
Degassing: Sparge the mixture with Nitrogen or Argon for 5 minutes. Oxygen is the enemy of active Pd species.
-
Activation: Seal the vial. Heat to 80°C .
-
Note: Do not exceed 100°C initially.[1] If conversion is low after 2 hours, raise to 100°C.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash with brine.[1] Dry over Na₂SO₄.[1]
Module 5: Troubleshooting Guide (FAQ)
Q: I see the starting bromide disappearing, but I'm getting a byproduct that matches the mass of the de-halogenated arene (1-fluoro-2,4-dimethoxybenzene).
-
Diagnosis: This is Protodehalogenation .[1] The Pd inserted into the C-Br bond, but transmetallation failed.[1] The Pd species then grabbed a hydride (likely from the solvent or ligand decomposition) and reduced the ring.
-
Fix: Ensure your solvent is rigorously degassed.[1] Switch solvent to Toluene (non-protic). Increase the concentration of the Boronic Acid to force transmetallation.
Q: The reaction turns black immediately (Palladium Black precipitation).
-
Diagnosis: The catalyst is decomposing before it can enter the cycle. This often happens if the ligand falls off the metal.
-
Fix: Your ligand-to-metal ratio is too low, or the temperature is spiking too fast.[1] If using Pd(OAc)₂ + SPhos, ensure a 1:2 ratio.[1] Better yet, switch to the pre-formed SPhos Pd G3 precatalyst, which is stable.[1]
Q: Can I use Pinacol Esters (Bpin) instead of Boronic Acids?
-
Diagnosis: Yes, and you probably should.[1]
-
Benefit: Pinacol esters are much more stable towards protodeboronation than free boronic acids.[1] They release the active species more slowly, which matches the slow oxidative addition rate of your hindered bromide.[1]
References
-
Buchwald, S. L., et al. (2007).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[7]
-
Organ, M. G., et al. (2006).[1] Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry - A European Journal.
-
Tang, W., et al. (2014).[1][4] Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.
-
Szostak, M., et al. (2017).[1][3][8] Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions. Journal of Organic Chemistry.
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
The following technical guide addresses the specific challenges in synthesizing 2-Bromo-4-fluoro-1,3-dimethoxybenzene , focusing on the critical issue of regiocontrol.
Status: Operational Role: Senior Application Scientist Topic: Regioselective Synthesis & Troubleshooting
Executive Summary: The Regioselectivity Trap
The synthesis of 2-Bromo-4-fluoro-1,3-dimethoxybenzene presents a classic conflict between electronic activation and steric hindrance .
-
The Goal: Install a bromine atom at the C2 position (between the two methoxy groups).
-
The Problem: While the C2 position is electronically activated (ortho to two alkoxy groups), it is sterically crowded. Standard Electrophilic Aromatic Substitution (EAS) conditions (e.g., NBS, Br₂) typically fail to access this position, favoring the less hindered C6 position instead.
-
The Solution: You must utilize Directed Ortho Metalation (DoM) . The oxygen atoms of the methoxy groups coordinate with lithium, directing the base (n-BuLi) specifically to the C2 proton, overriding steric repulsion.
Strategic Analysis: Why Direct Bromination Fails
To successfully synthesize this molecule, you must understand the competing forces at play on the starting material, 4-fluoro-1,3-dimethoxybenzene .
| Feature | C2 Position (Target) | C6 Position (Impurity) |
| Electronic Environment | Most Electron Rich. Ortho to two -OMe groups. | Activated. Ortho to one -OMe, Para to one -OMe. |
| Steric Environment | Highly Hindered. Flanked by two -OMe groups. | Accessible. Flanked by -OMe and -H. |
| EAS Preference (NBS/Br₂) | Disfavored (Sterics dominate). | Favored (Kinetic product). |
| DoM Preference (n-BuLi) | Favored (Chelation control). | Disfavored (Weaker coordination). |
Visualizing the Divergence
The following diagram illustrates the critical pathway divergence based on reagent selection.
Caption: Divergence of reaction pathways. Route A (Red) leads to the undesired regioisomer due to steric control. Route B (Green) utilizes the "Synergistic Effect" of the 1,3-dimethoxy motif to secure the target.
Recommended Protocol: Directed Ortho Lithiation (DoM)
Objective: Regioselective bromination at C2 via Lithium-Halogen exchange or Deprotonation.
Materials
-
Substrate: 4-Fluoro-1,3-dimethoxybenzene (1-Fluoro-2,4-dimethoxybenzene).
-
Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.[1]
-
Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane (C₂Br₂F₄) or CBr₄. Note: Elemental bromine (Br₂) can be used but often leads to side reactions in lithiated species.
-
Solvent: Anhydrous THF (Critical for chelation).
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve 4-Fluoro-1,3-dimethoxybenzene (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Critical: Low temperature prevents benzyne formation, which is a high risk with fluorinated substrates.
-
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 20 minutes.
-
Observation: A color change (often to yellow/orange) indicates the formation of the aryllithium species.
-
Mechanistic Note: The Lithium atom coordinates to both methoxy oxygens, locking the deprotonation to the C2 position.
-
-
Incubation: Stir at -78°C for 1 hour to ensure complete lithiation.
-
Bromination: Add the bromine source (CBr₄ or C₂Br₂F₄, 1.2 equiv) dissolved in THF dropwise.
-
Quench: Allow the mixture to warm to 0°C, then quench with saturated NH₄Cl solution.
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Troubleshooting Guide & FAQs
This section addresses specific issues reported by users attempting this synthesis.
Q1: I used NBS in Acetonitrile, but the NMR shows the wrong splitting pattern. What happened?
Diagnosis: You synthesized the 6-bromo isomer . Explanation: In Electrophilic Aromatic Substitution (EAS), the incoming electrophile (Br⁺) avoids the crowded pocket between the two methoxy groups. It preferentially attacks the C6 position, which is less hindered but still activated by the ortho-methoxy group. Verification: Check your ¹H NMR.
-
Target (2-Bromo): You should see two distinct aromatic protons with coupling constants reflecting their positions (likely ortho/meta coupling to Fluorine).
-
Impurity (6-Bromo): You will see protons that are para to each other (singlets or weak coupling) or specific F-H coupling patterns distinct from the target.
Q2: My yield is low (<30%), and I see "tar" in the flask.
Diagnosis: Benzyne formation.[2] Explanation: Fluorine is a good leaving group. If the temperature rises above -60°C during lithiation, the ortho-lithiated species can eliminate LiF to form a benzyne intermediate. This highly reactive species polymerizes into "tar." Fix:
-
Keep the reaction strictly at -78°C during n-BuLi addition and incubation.
-
Ensure the bromine source is added before warming up.
Q3: Can I use 2,4-difluoro-1,3-dimethoxybenzene as a starting material?
Analysis: No. Explanation: If you start with 2,4-difluoro, you have fluorine at the target C2 position. You cannot displace that fluorine with bromine easily. You must start with 4-fluoro-1,3-dimethoxybenzene (H at C2) or 2-bromo-4-fluoro-1,3-dimethoxybenzene (if buying the product).
Q4: How do I remove the unreacted starting material?
Guidance:
-
Column Chromatography: The brominated product is significantly less polar than the starting material. Use a gradient of Hexanes:Ethyl Acetate (starting at 100:0 to 95:5).
-
Recrystallization: If the product is solid, recrystallization from cold pentane or methanol often separates the bromide from the non-brominated precursor.
Data Summary: Isomer Identification
Use this table to interpret your crude NMR data.
| Isomer | ¹H NMR Characteristic (Aromatic Region) | ¹⁹F NMR Trend |
| 2-Bromo (Target) | Two doublets (or dd) representing H5 and H6. H5 is ortho to F; H6 is meta to F. | Shifted downfield due to ortho-deshielding by Br. |
| 6-Bromo (Impurity) | Two singlets (or weak doublets) if H2 and H5 are isolated. H2 is between OMe groups (very shielded). | Different shift; lacks the "ortho-bromo" effect on the fluorine. |
| Start Material | Three protons.[3] H2 is a triplet or dd (coupled to F? No, meta). H2 is usually a distinct triplet/singlet at ~6.5 ppm. | Baseline shift. |
References
-
Regioselective Lithiation of 1,3-Dimethoxybenzenes
- Mechanistic Insight: The "Super-Base" effect and chelation control in resorcinol dimethyl ethers.
-
Source: Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chem. Rev.1990 , 90, 879.
-
Lithiation of Fluorinated Arenes
- Protocol Validation: Detailed conditions for lithiating fluorobenzenes without benzyne form
-
Source: Schlosser, M. "The Lithiation of Fluorinated Benzenes." J. Chem. Soc., Perkin Trans. 12002 .
-
Synthesis of Precursor (4-Fluoro-1,3-dimethoxybenzene)
- Methodology: Synthesis via Balz-Schiemann reaction
-
Source:J. Org. Chem.1997 , 62, 6469.
-
Commercial Availability & Spectra
Sources
- 1. benchchem.com [benchchem.com]
- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. 2-Bromo-4-fluoroaniline(1003-98-1) 13C NMR spectrum [chemicalbook.com]
- 4. Volume # 5(18), September - October 2001 — "Some tendencies in application of reagents containing O-F bonds in organic synthesis" [notes.fluorine1.ru]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Purification of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Status: Operational Ticket ID: CHEM-SUP-2B4F-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are likely working with 2-Bromo-4-fluoro-1,3-dimethoxybenzene (CAS: Analogous to 103253-29-8 family) as a key intermediate for kinase inhibitors or liquid crystal mesogens.
The primary challenge with this scaffold is regioisomer contamination . During bromination of the starting material (4-fluoro-1,3-dimethoxybenzene), electrophilic aromatic substitution competes between:
-
Position 2 (Target): Activated by two ortho methoxy groups but sterically hindered.
-
Position 6 (Impurity): Activated by one ortho and one para methoxy group; sterically accessible.
This guide addresses the separation of the target 2-bromo species from the 6-bromo regioisomer and poly-brominated byproducts.
Part 1: Physical Property Intelligence
Before troubleshooting, verify your material against these expected parameters.
| Property | Specification (Target) | Common Impurity (6-Bromo Isomer) |
| State (RT) | Crystalline Solid | Oily liquid or Low-melting solid |
| Color | White to Off-white | Pale yellow to amber (oxidizes easily) |
| Melting Point | 85–95 °C (Estimated based on 2-bromo-1,3-dimethoxybenzene analog) | Typically < 45 °C |
| Solubility | Soluble: DCM, EtOAc, THF, Hot EtOHInsoluble: Water, Cold Hexanes | Highly soluble in Hexanes/EtOAc |
| Rf Value (TLC) | Lower (More polar due to dipole cancellation effects) | Higher (Less polar, "greasier") |
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My product is a sticky oil that won't crystallize."
Diagnosis: You likely have a mixture of the target (2-bromo) and the regioisomer (6-bromo). The impurity depresses the melting point, preventing the target from forming a lattice.
Corrective Protocol:
-
Seed Crystal Generation: Dissolve 100 mg of the oil in a minimum amount of hot isopropyl alcohol (IPA). Cool to -20°C and scratch the glass to induce nucleation.
-
Trituration: If seeding fails, perform a "solvent wash."
-
Add cold n-Hexane or Pentane to the oil.
-
Sonicate for 10 minutes.
-
The 6-bromo impurity is more lipophilic and will dissolve into the hexane.
-
The target 2-bromo species (more symmetric/polar) should remain as a precipitate.
-
Filter the solid and proceed to recrystallization.
-
Scenario B: "I see two close spots on TLC. Which is my product?"
Diagnosis: Regioisomers often have similar Rf values.
-
Mobile Phase: 10% EtOAc in Hexanes.
-
Observation:
-
Spot 1 (Top, Rf ~0.45): Likely the 6-bromo isomer (less sterically crowded, interacts less with silica).
-
Spot 2 (Bottom, Rf ~0.38): Likely the 2-bromo target . The bromine sandwiched between methoxy groups creates a distinct dipole moment that interacts more strongly with the stationary phase.
-
Validation Action: Isolate a small amount of the "bottom" spot and run a 1H-NMR .
-
Target (2-Br): Look for the aromatic proton at C5 and C6. They will appear as a dd (doublet of doublets) or apparent t (triplet) due to F-H coupling, but the key is the symmetry of the methoxy peaks.
-
Impurity (6-Br): The aromatic protons are para to each other (C2 and C5). You will see two distinct singlets (or doublets with small J values) rather than the coupling pattern of adjacent protons.
Scenario C: "The solid is turning brown/purple upon storage."
Diagnosis: Trace amounts of free bromine (Br2) or oxidized phenols (demethylated byproducts) are present.
Corrective Protocol: Perform a Chemical Wash prior to recrystallization:
-
Dissolve crude solid in Ethyl Acetate.
-
Wash with 10% Sodium Thiosulfate (Na2S2O3) (removes active bromine).
-
Wash with 1M NaOH (removes phenolic impurities).
-
Dry over MgSO4 and concentrate.
Part 3: Validated Purification Protocols
Method 1: Fractional Recrystallization (High Scalability)
Best for: Batches >10g with purity >80%.
Logic: The 2-bromo isomer packs efficiently into a crystal lattice due to the symmetry of the 1,3-dimethoxy motif. The 6-bromo isomer disrupts this packing.
-
Solvent System: Ethanol (EtOH) / Water or Methanol (MeOH).[1][2]
-
Dissolution: Place crude solid in a flask. Add hot EtOH (70°C) dropwise until fully dissolved.
-
Saturation: Add hot water dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add one drop of hot EtOH to clear the solution.
-
Cooling:
-
Allow to cool to room temperature (RT) slowly (2 hours).
-
Move to a fridge (4°C) for 4 hours.
-
Do not freeze immediately ; rapid cooling traps the 6-bromo impurity.
-
-
Filtration: Filter the white needles. Wash with ice-cold 50% EtOH/Water.
Method 2: Flash Column Chromatography (High Purity)
Best for: Batches <5g or difficult separations.
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).
| Column Volume (CV) | % Solvent B (EtOAc) | Purpose |
| 0–2 | 0% | Equilibrate column |
| 2–5 | 0% → 2% | Elute non-polar impurities (poly-brominated) |
| 5–10 | 2% → 5% | Elute 6-bromo isomer (Impurity) |
| 10–15 | 5% → 10% | Elute 2-bromo target |
| 15+ | 50% | Flush polar phenols |
Part 4: Decision Logic Visualization
The following diagram illustrates the purification workflow based on the physical state of your crude material.
Figure 1: Decision tree for selecting the optimal purification method based on the crude material's physical state.
References
- Context: Establishes the baseline melting point (90-96°C)
-
Shen, B., et al. (2016).[3] Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers. Journal of Chromatography A. Retrieved March 7, 2026, from [Link]
- Context: Provides chromatographic principles for separating bromo-fluoro regioisomers, supporting the use of gradient elution for close-boiling isomers.
- Context: Validates the use of recrystallization (Ethanol/Hexane systems)
-
Royal Society of Chemistry. (2016). Supporting Information: Regioselective Bromination of Activated Aromatics. RSC Advances. Retrieved March 7, 2026, from [Link]
- Context: Confirms that 2-bromo-1,3-dimethoxybenzene derivatives are typically crystalline solids, whereas regioisomers may be oils.
Sources
Technical Support Center: Advanced Troubleshooting for 2-Bromo-4-fluoro-1,3-dimethoxybenzene Cross-Coupling
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly challenging dynamics of cross-coupling 2-Bromo-4-fluoro-1,3-dimethoxybenzene .
This molecule presents a "perfect storm" of synthetic difficulty: the di-ortho methoxy substitution creates a massive steric shield around the C-Br bond, while the C4-fluorine introduces electronic deactivation and potential chemoselectivity issues. Below, you will find a causality-driven troubleshooting guide, quantitative ligand data, and a self-validating experimental protocol to ensure your success.
Part 1: Mechanistic Overview & Pathway Visualization
Q: Why is 2-Bromo-4-fluoro-1,3-dimethoxybenzene notoriously difficult to cross-couple compared to standard aryl bromides?
A: The difficulty is fundamentally rooted in transition-state thermodynamics. The two methoxy groups at the C1 and C3 positions create severe steric hindrance (a di-ortho shield) around the C2-bromine[1]. This steric bulk dramatically increases the activation energy required for the initial Pd(0) oxidative addition.
Furthermore, once the Pd(II) intermediate is formed, the extreme crowding slows down the subsequent transmetalation step. This extended lifetime of the Pd(II) intermediate acts as a kinetic trap, allowing competing side reactions—most notably protodehalogenation (hydrodebromination)—to outcompete the desired product formation[2][3]. In some cases, the steric bulk is so severe that traditional 2-electron oxidative addition is bypassed entirely in favor of a 1-electron radical activation pathway when specific bulky ligands are used[4].
Caption: Catalytic divergence in sterically hindered cross-coupling leading to protodehalogenation.
Part 2: Troubleshooting Specific Side Reactions
Q: My GC-MS shows a massive peak for 1-fluoro-2,4-dimethoxybenzene. How do I suppress this protodehalogenation?
A: Protodehalogenation is the most common failure mode for this substrate. It occurs when the long-lived Pd(II) intermediate abstracts a hydride from the reaction environment, followed by reductive elimination of the C-H bond[2].
-
Causality: Protic solvents (like ethanol or isopropanol) and certain alkoxide bases act as potent hydride donors via
-hydride elimination pathways. -
Resolution: Immediately switch to strictly aprotic solvents (e.g., anhydrous Toluene or 1,4-Dioxane)[2]. Upgrade your ligand to a highly rigid, sterically demanding architecture like AntPhos or t-BuXantphos . These ligands enforce a tight coordination sphere that accelerates transmetalation and reductive elimination, effectively "outrunning" the side reaction[3][4].
Q: The reaction stalls at 10-15% conversion, and I see a black precipitate forming in the flask. What is causing catalyst deactivation?
A: The black precipitate is palladium black, indicating the irreversible aggregation of inactive Pd(0).
-
Causality: If you are using traditional Pd(II) salts (like
) with a phosphine ligand, the ligand must first reduce the Pd(II) to the active Pd(0) state. With highly hindered di-ortho substrates, the subsequent oxidative addition is too slow to capture the Pd(0) before it aggregates[5]. -
Resolution: Utilize Palladium Pre-catalysts (e.g., Pd G3 or G4 palladacycles ). These pre-catalysts ensure a quantitative, rapid generation of the active mono-ligated Pd(0) species (L-Pd(0)) in a 1:1 ratio, completely bypassing the need for in situ reduction and preventing early-stage aggregation[5][6].
Q: I am observing unexpected byproducts indicating O-demethylation and C-F bond cleavage. How can I prevent this?
A: The C4-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the halogen, and methoxy groups can be cleaved under harsh conditions.
-
Causality: The use of strong, nucleophilic bases (e.g.,
or ) at elevated temperatures ( ) leads to direct attack on the fluorinated carbon or the methyl ether[2][7]. -
Resolution: Shift to milder, non-nucleophilic bases such as anhydrous
or . The use of highly active ligands (like SPhos or t-BuXantphos) allows you to drop the reaction temperature to , entirely suppressing these high-activation-energy side reactions[5][6].
Part 3: Quantitative Data & Ligand Selection
The choice of ligand is the single most critical variable when coupling 2-Bromo-4-fluoro-1,3-dimethoxybenzene. The table below summarizes the expected performance of various ligand architectures based on benchmark data for di-ortho methoxy aryl bromides[3][4][5][8].
Table 1: Influence of Ligand Architecture on Product Distribution
| Ligand System | Catalyst Loading | Desired Biaryl Yield (%) | Protodehalogenation (%) | Unreacted SM (%) | Mechanistic Note |
| 5.0 mol % | < 5% | 15% | 80% | Fails to promote oxidative addition. | |
| 2.0 mol % | 12% | 25% | 63% | Slow transmetalation leads to dehalogenation. | |
| SPhos | 1.0 mol % | 18 - 45% | 10% | 45% | Moderate success; stabilizes low-coordinate Pd. |
| BI-DIME | 1.0 mol % | > 85% | < 5% | < 10% | Excellent for tetra-ortho-substituted biaryls. |
| AntPhos | 1.0 mol % | > 88% | < 2% | < 10% | Rigid anthracene backbone blocks |
| t-BuXantphos | 1.0 mol % | > 90% | < 2% | < 8% | Promotes rapid 1-electron radical activation pathway. |
Part 4: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol incorporates a Self-Validating Mass Balance System . By adding an inert internal standard (dodecane) before the reaction begins, you can use GC-FID or GC-MS to definitively prove whether missing starting material was converted to the product, lost to protodehalogenation, or consumed by SNAr side reactions.
Optimized Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Step 1: Preparation of the Catalytic System (Glovebox or Standard Schlenk Technique)
-
To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the pre-catalyst t-BuXantphos Pd G3 (0.02 mmol, 2.0 mol %)[4][6].
-
Add the corresponding arylboronic acid (1.5 mmol, 1.5 equiv). Note: Excess is used to compensate for potential boronic acid homocoupling.
-
Add finely milled, anhydrous
(3.0 mmol, 3.0 equiv).
Step 2: Substrate and Internal Standard Addition 4. Transfer the vial to a fume hood and connect to a nitrogen manifold. 5. Inject 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 mmol, 1.0 equiv). 6. Self-Validation Step: Inject exactly 0.5 mmol of anhydrous n-dodecane . This serves as your inert internal standard for GC tracking. 7. Add 5.0 mL of anhydrous, degassed Toluene. Do not use protic solvents[2].
Step 3: Reaction Execution and Kinetic Monitoring
8. Seal the vial and heat to
Step 4: Workup and Isolation
11. Upon full conversion (typically 12-16 hours), cool the mixture to room temperature.
12. Quench with
Part 5: References
-
"Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls..." Organic Letters, ACS Publications.[5] URL:[Link]
-
"Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect." ResearchGate.[8] URL: [Link]
-
"Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." RSC.[3] URL: [Link]
-
"Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition." PMC / NIH.[4] URL:[Link]
-
"Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics." Organic Letters, ACS Publications.[7] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jmcct.com [jmcct.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Yield Optimization for 2-Bromo-4-fluoro-1,3-dimethoxybenzene Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 2-Bromo-4-fluoro-1,3-dimethoxybenzene. This document moves beyond standard recipes, providing you with the causality behind each experimental choice and self-validating protocols to ensure reproducibility and high yields.
Mechanistic Rationale & Strategy
The synthesis of 2-Bromo-4-fluoro-1,3-dimethoxybenzene from 4-fluoro-1,3-dimethoxybenzene relies heavily on Directed Ortho Metalation (DoM) [1].
While the C2 position (between the two methoxy groups) is sterically hindered, it is electronically and kinetically favored for lithiation. The two adjacent methoxy oxygen atoms synergistically coordinate the lithium cation of n-butyllithium (n-BuLi), directing the deprotonation exclusively to the C2 position[2]. Following successful metalation, the intermediate is quenched with an electrophilic bromine source[3].
Yield losses in this workflow typically stem from three causes:
-
Incomplete lithiation due to moisture or degraded base.
-
Wurtz-Fittig-type coupling (dimerization) during the bromination step.
-
Regio-isomerization (e.g., metalation at C6) if the temperature is not strictly controlled[4].
Reaction pathway for the Directed Ortho Metalation (DoM) and subsequent bromination.
Optimized Step-by-Step Protocol
This protocol incorporates a self-validating system to ensure the intermediate is fully formed before proceeding to the yield-critical bromination step.
Materials Required:
-
Starting Material: 4-Fluoro-1,3-dimethoxybenzene (1.0 equiv)
-
Base: n-Butyllithium (1.6 M in hexanes, 1.15 equiv)
-
Electrophile: Bromine (Br₂) or 1,2-Dibromoethane (1.2 equiv)
-
Solvent: Anhydrous THF (Karl Fischer titration < 50 ppm H₂O)
Step 1: Directed Ortho Metalation (DoM)
-
Preparation: Purge a flame-dried round-bottom flask with Argon. Add 4-fluoro-1,3-dimethoxybenzene (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.15 equiv) dropwise over 30 minutes. Maintain the internal temperature below -65 °C to prevent benzyne formation or defluorination.
-
Maturation: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour. Stir at 0 °C for an additional 2 hours to ensure complete metalation[3].
-
Self-Validation Step: Withdraw a 0.5 mL aliquot, quench it in D₂O, extract with CDCl₃, and analyze via ¹H NMR. The disappearance of the C2 proton confirms 100% metalation. Do not proceed until this is confirmed.
-
Step 2: Electrophilic Bromination
-
Re-cooling: Cool the fully lithiated mixture back to -78 °C.
-
Quenching:
-
Option A (Standard): Add Br₂ (1.2 equiv) dropwise. To prevent localized heating and dimerization, ensure vigorous stirring.
-
Option B (High Yield/Low Dimer): Add 1,2-dibromoethane (1.2 equiv) dropwise. This acts as a milder Br⁺ source and significantly reduces Wurtz-Fittig coupling.
-
-
Completion: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
Step 3: Workup & Isolation
-
Quench the reaction with a 10% aqueous sodium thiosulfate solution to neutralize any unreacted bromine[3].
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) or recrystallization.
Quantitative Data Summaries
To aid in your experimental design, the following tables summarize the impact of varying parameters on the final yield of 2-Bromo-4-fluoro-1,3-dimethoxybenzene.
Table 1: Parameter Optimization & Rationale
| Parameter | Standard Condition | Optimized Condition | Mechanistic Rationale |
| Solvent | Diethyl Ether | Anhydrous THF | THF provides superior solubility for the lithiated intermediate, preventing precipitation and incomplete reaction. |
| Base Equivalents | 1.05 eq n-BuLi | 1.15 eq n-BuLi | A slight excess compensates for trace moisture and ensures complete deprotonation of the sterically hindered C2 position. |
| Metalation Temp | 0 °C to RT | -78 °C to 0 °C | Prevents thermodynamic isomerization to the C6 position and avoids benzyne-intermediate degradation. |
Table 2: Yield Comparison by Electrophile and Addition Method
| Electrophile | Addition Method | Average Yield | Primary Impurity Profile |
| Br₂ | Direct (Br₂ into reaction) | 50-60% | Wurtz-Fittig Dimers (15-20%) |
| Br₂ | Reverse (Reaction into Br₂) | 75-82% | Trace unreacted SM (<5%) |
| 1,2-Dibromoethane | Direct | 85-90% | Trace unreacted SM (<2%) |
Troubleshooting Guides & FAQs
Troubleshooting workflow for resolving low yields during synthesis.
Q1: I am recovering a large amount of unreacted 4-fluoro-1,3-dimethoxybenzene. What went wrong? A: This is almost always a failure at the metalation stage. n-BuLi degrades over time, especially if exposed to air. Causality: If the base titer is low, or if your THF contains trace moisture, the effective concentration of n-BuLi drops below the 1.0 equivalent required. Fix: Titrate your n-BuLi before use (e.g., using diphenylacetic acid) and utilize the D₂O quench self-validation step described in the protocol to ensure 100% lithiation before adding the bromine source.
Q2: My LC-MS shows a significant amount of a symmetric dimer. How do I prevent this? A: You are observing Wurtz-Fittig-type coupling. Causality: When Br₂ is added directly to the lithiated species, the newly formed 2-bromo product can immediately react with unquenched lithiated starting material in the flask. Fix: Switch your electrophile to 1,2-dibromoethane, which reacts cleanly without promoting dimerization. Alternatively, perform a "reverse addition" by cannulating the lithiated mixture into a cold (-78 °C) solution of Br₂ in THF.
Q3: The NMR of my product shows bromination occurred at the 6-position instead of the 2-position. Why? A: This is a regioselectivity issue driven by thermodynamics. Causality: While the C2 position is kinetically favored due to the dual coordination of the methoxy groups[1], the C6 position is less sterically hindered. If the metalation step is allowed to warm to room temperature for too long, the lithium can migrate to the thermodynamically more stable (less hindered) C6 position[4]. Fix: Strictly control the metalation temperature. Do not let the reaction exceed 0 °C during the maturation phase.
Q4: Can I use N-Bromosuccinimide (NBS) instead of Br₂ to improve safety? A: Yes, NBS is a viable alternative for electrophilic trapping of organolithium species. Causality: NBS is a solid, making it easier to handle than liquid Br₂, and it provides a controlled release of the bromonium ion (Br⁺), which can reduce over-bromination. Fix: If using NBS, recrystallize it from boiling water prior to use to remove acidic impurities (succinimide and HBr) that would prematurely protonate your lithiated intermediate. Add the purified, dry NBS as a solid or dissolved in anhydrous THF at -78 °C.
References
-
Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update | Chemical Reviews Source: ACS Publications URL: [Link]
-
Title: Efficient one-pot synthesis of dan-substituted organo- and silyl-boron compounds Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
Sources
catalyst selection for 2-Bromo-4-fluoro-1,3-dimethoxybenzene amination
The following guide serves as a specialized Technical Support Center for researchers attempting the Buchwald-Hartwig amination of 2-Bromo-4-fluoro-1,3-dimethoxybenzene .
This substrate presents a "textbook" difficult case due to the 2,6-disubstitution pattern (the "Ortho Effect"). The two methoxy groups create a steric fortress around the bromine, inhibiting the approach of the palladium catalyst and the subsequent amine coordination.
Subject: Catalyst Selection for Sterically Hindered Aryl Bromides Target Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene Primary Challenge: Severe steric hindrance (Ortho-effect) + Electron-rich ring (Slow Oxidative Addition).
PART 1: Catalyst Decision Matrix
Use this logic flow to select your initial screening conditions. Do not use standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂; they will fail.
The Logic of Ligand Selection
For this substrate, the catalyst must possess two contradictory traits:
-
High Steric Bulk: To force the reductive elimination (RE) step, which is often the bottleneck in hindered systems.
-
High Electron Density: To facilitate oxidative addition (OA) into the electron-rich dimethoxy ring.
Recommendation: Use Dialkylbiaryl Phosphines (Buchwald Ligands) or Bulky NHC Complexes (PEPPSI) .
Caption: Decision tree for catalyst selection based on amine class. NHC catalysts are the fallback for extreme steric hindrance.
Recommended Catalyst Systems
| Component | Recommendation | Technical Rationale |
| Precatalyst | Pd-G4 Palladacycles | Avoids Pd2(dba)3. The dba ligand can inhibit the reaction by competing for the metal center in highly hindered systems. G4 precatalysts activate immediately at room temperature. |
| Ligand (1° Amine) | BrettPhos | The methoxy groups on the ligand backbone prevent the formation of stable palladacycles that arrest catalysis, while its bulk promotes mono-ligation. |
| Ligand (2° Amine) | RuPhos | Specifically designed to suppress |
| Alternative | Pd-PEPPSI-IPent | If phosphines fail, this NHC catalyst uses a "flexible bulk" strategy (isopentyl groups) that wraps around the metal, stabilizing the intermediate while forcing the coupling. |
| Base | NaOtBu or LHMDS | Use LHMDS if your substrate contains base-sensitive esters. Otherwise, NaOtBu is the gold standard. |
PART 2: Troubleshooting Guide (Q&A)
Q1: I am seeing 0% conversion and 100% recovered starting material. Is the catalyst dead?
-
Diagnosis: This is likely an Oxidative Addition (OA) Failure .
-
Root Cause: The two methoxy groups at C1 and C3 create a "steric wall." The Pd(0) species cannot get close enough to the C-Br bond to insert.
-
Solution:
-
Switch to Pd-PEPPSI-IPent: The NHC ligand pushes more electron density onto the Pd center than phosphines, making it a more aggressive nucleophile for the oxidative addition step.
-
Increase Temperature: OA is endergonic for this substrate. You may need 100°C–110°C in Dioxane or Toluene.
-
Check for "Pd Black": If the solution turns black immediately, your catalyst is decomposing before it can react. Add 10-20% extra free ligand to stabilize the active species.
-
Q2: I see the starting material disappearing, but I'm getting the de-brominated product (Hydrodebromination).
-
Diagnosis: Reductive Elimination (RE) Failure .
-
Root Cause: The Pd has inserted (OA worked), and the amine has likely bound, but the complex is too crowded to form the C-N bond. Instead, the complex undergoes
-hydride elimination (from the amine) or protodemetallation (from solvent). -
Solution:
-
Switch Solvent: Move from Toluene to t-Amyl Alcohol or DME .
-
Switch Ligand: If using BrettPhos, switch to RuPhos (smaller pocket) or AdBrettPhos (larger pocket, sometimes relieves specific strain).
-
Concentration: Run the reaction at high concentration (1.0 M) to favor the bimolecular RE over unimolecular side reactions.
-
Q3: Will the Fluorine at C4 react? (SNAr Side Reaction)
-
Diagnosis: Unlikely, but possible with aggressive nucleophiles.
-
Analysis: The 1,3-dimethoxy groups are electron-donating, which deactivates the ring toward Nucleophilic Aromatic Substitution (SNAr). The ring is not electron-poor enough for standard SNAr.
-
Prevention: Avoid using polar aprotic solvents (DMF, DMSO) at high heat, as these promote SNAr. Stick to Toluene, Dioxane, or t-Amyl Alcohol.
PART 3: Experimental Protocol (The "Gold Standard")
Protocol: Amination of 2-Bromo-4-fluoro-1,3-dimethoxybenzene using Pd-PEPPSI-IPent This protocol is designed for maximum robustness against steric hindrance.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 – 1.5 equiv
-
Catalyst: Pd-PEPPSI-IPent (2–4 mol%)
-
Base: KOtBu (1.5 equiv) (Sublimed grade is critical)
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Workflow:
-
Inert Setup: Inside a glovebox or using strict Schlenk technique, add the aryl bromide (1.0 equiv), solid amine (if applicable), and Pd-PEPPSI-IPent (2 mol%) to a screw-cap vial equipped with a magnetic stir bar.
-
Base Addition: Add KOtBu (1.5 equiv). Note: If using a liquid amine, add it after the solvent.
-
Solvent & Seal: Add anhydrous 1,4-Dioxane (concentration 0.2 M). Seal the vial with a PTFE-lined septum cap.
-
External Activation: Remove from the glovebox. If using Schlenk line, purge with Argon for 5 minutes.
-
Reaction: Place in a pre-heated aluminum block at 80°C . Stir vigorously (1000 RPM).
-
Checkpoint: Check LCMS at 1 hour. If <10% conversion, raise temp to 100°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite/Silica to remove Pd residue. Concentrate and purify via flash chromatography.
Caption: Mechanistic bottleneck visualization. The steric bulk hinders both amine coordination and the final reductive elimination.
PART 4: Frequently Asked Questions (FAQs)
Q: Can I use Pd(OAc)₂ + Ligand instead of a G3/G4 precatalyst? A: You can, but it is risky for this substrate. Pd(OAc)₂ requires reduction to Pd(0) in situ, usually by the amine. If your amine is valuable or sterically hindered, this reduction might be slow, leading to Pd aggregation (Pd black) before the catalytic cycle starts. G3/G4 precatalysts deliver active Pd(0)L₁ immediately.
Q: My amine is an HCl salt. Does that matter? A: Yes. You must add an extra equivalent of base (total 2.5 equiv) to neutralize the salt. However, for difficult couplings, it is highly recommended to "freebase" the amine before adding it to the reaction to prevent varying ionic strength or moisture introduction.
Q: Why do you recommend Dioxane over Toluene? A: Dioxane is slightly more polar and can help stabilize the charged intermediates in the catalytic cycle, which is beneficial when the metal center is struggling with steric bulk. Additionally, it has a higher boiling point (101°C) than Toluene/THF mixtures, allowing for higher thermal activation if needed.
References
-
Maiti, D., et al. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science.
-
Organ, M. G., et al. (2018). "Pd-PEPPSI-IPentAn Promoted Deactivated Amination of Aryl Chlorides with Amines under Aerobic Conditions." The Journal of Organic Chemistry.
-
Buchwald, S. L., et al. (2008). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research.
-
Liu, F.-S., et al. (2018). "Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air." The Journal of Organic Chemistry.
-
Stradiotto, M., et al. (2024). "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions." JACS Au.
Technical Support Center: 2-Bromo-4-fluoro-1,3-dimethoxybenzene Workup & Troubleshooting
Welcome to the Advanced Application Support Portal. This guide is engineered for researchers and drug development professionals working with 2-Bromo-4-fluoro-1,3-dimethoxybenzene .
The unique structural topology of this molecule—a bromine atom sterically flanked by two electron-donating methoxy groups, coupled with an inductively withdrawing fluorine atom—creates specific thermodynamic and kinetic behaviors during synthesis. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols for the two most common transformations involving this substrate: Palladium-Catalyzed Cross-Coupling and Lithium-Halogen Exchange .
MODULE 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The Causality of Workup Challenges
In Suzuki-Miyaura couplings, the electron-rich dimethoxy motifs of the product can act as weak bidentate ligands. This causes residual palladium (both colloidal Pd(0) and soluble Pd(II) species) to tightly coordinate to the product, making standard aqueous workups insufficient for reaching API-grade purity (<10 ppm Pd). Furthermore, the interaction between the dimethoxy groups and residual organoboron salts frequently lowers the interfacial tension between organic and aqueous layers, leading to highly stable emulsions[1].
Self-Validating Experimental Protocol: Suzuki Workup & Pd Scavenging
-
Reaction Quench: Upon reaction completion, cool the vessel to 20–25 °C. Quench slowly with deionized water to precipitate inorganic salts.
-
Phase Separation: Add a suitable extraction solvent (e.g., 2-MeTHF or EtOAc).
-
Emulsion Resolution (If necessary): If a stable emulsion forms, do not add more solvent. Instead, add saturated aqueous NaCl (brine) to increase the density and ionic strength of the aqueous phase. Filter the entire biphasic mixture through a tightly packed pad of Celite® to shear the emulsion and remove insoluble Pd-black[1].
-
Organic Washing: Wash the separated organic layer sequentially with water and brine. Dry over anhydrous Na₂SO₄.
-
Palladium Scavenging: Concentrate the organic layer to a minimal volume. Add a dedicated palladium scavenger (e.g., SiliaMetS® Thiol or L-cysteine) at 5–10 equivalents relative to the initial Pd catalyst loading[1][2].
-
Incubation: Stir the mixture vigorously at 40 °C for 2–4 hours. Causality: Elevated temperature ensures the kinetic barrier of breaking the Product–Pd complex is overcome, allowing the stronger S-donor scavenger to capture the metal[1].
-
Filtration: Filter through a 0.45 µm PTFE membrane or a short silica plug to remove the scavenger-Pd complex.
Quantitative Data: Palladium Scavenger Selection
Table 1: Comparison of Palladium Scavengers for Dimethoxybenzene Derivatives
| Scavenger Type | Loading (equiv to Pd) | Temp (°C) | Time (h) | Expected Residual Pd | Mechanism of Action |
| SiliaMetS® Thiol | 5 - 10 | 40 - 60 | 2 - 4 | < 10 ppm | Soft S-donor strongly binds soft Pd(0)/Pd(II), outcompeting O-donors[1]. |
| L-Cysteine | 10 - 20 | 25 - 40 | 4 - 12 | < 50 ppm | Bidentate N,S-coordination; highly effective for large-scale API synthesis[2]. |
| 20% aq. NaHSO₃ | 10 vol% | 60 | 2 | < 100 ppm | Reductive extraction; washes out water-soluble Pd complexes[3]. |
Process Visualization: Suzuki Workup Logic
Workflow for Suzuki-Miyaura workup and Pd removal for dimethoxybenzene derivatives.
FAQ: Suzuki Coupling Workup
Q: My product is degrading during the palladium scavenging step. What is happening? A: Non-specific binding or product instability at elevated temperatures (e.g., 60 °C) can cause degradation[1]. If using thiol-functionalized silica causes yield loss, switch to a polymer-based scavenger or lower the incubation temperature to 25 °C while extending the stirring time to 12 hours[1].
Q: I am scaling up to 1 kg. Is there a safer alternative to silica-based scavengers? A: Yes. L-cysteine is highly recommended for large-scale manufacturing due to its low cost, availability, and proven efficacy in reducing Pd levels without the risks associated with handling fine silica dust on a large scale[2].
MODULE 2: Lithium-Halogen Exchange (Electrophilic Trapping)
The Causality of Workup Challenges
The conversion of 2-bromo-4-fluoro-1,3-dimethoxybenzene to its corresponding aryllithium species is driven by the thermodynamic stability provided by the two adjacent methoxy groups, which chelate the lithium cation. However, this tight chelation makes the aryllithium highly sensitive to localized exotherms during the workup phase. Adding aqueous quench reagents (like NH₄Cl) directly to a -78 °C reaction mixture causes the water to freeze, resulting in poor mixing. As the mixture thaws, uncontrolled, localized exotherms occur, leading to protodehalogenation (recovery of 1-fluoro-2,4-dimethoxybenzene) or side reactions with the electrophile[4].
Self-Validating Experimental Protocol: Cryogenic Lithiation & Quench
-
Lithiation: Dissolve the substrate in anhydrous THF (0.1 M). Cool to -78 °C. Add n-BuLi (1.1–1.2 equiv) dropwise to form the aryllithium intermediate[5]. Stir for 30 minutes.
-
In-Process Control (IPC): Before adding your electrophile, perform a "mini-quench." Extract a 0.1 mL aliquot and inject it into a vial containing a dilute solution of Acetic Acid (AcOH) in THF at -78 °C[4]. Analyze via TLC or LCMS to confirm complete consumption of the starting bromide.
-
Electrophile Addition: Add the electrophile (e.g., Weinreb amide) dropwise. Stir for 1–2 hours at -78 °C.
-
Global Quench (Critical Step): Do not add aqueous solutions yet. Quench the reaction at -78 °C by adding a 10% v/v solution of glacial AcOH in anhydrous THF[4]. Causality: This homogeneous quench destroys unreacted aryllithium and N,O-acetal intermediates instantly at cryogenic temperatures without freezing or causing biphasic exotherms[4].
-
Aqueous Workup: Once quenched, remove the cooling bath and allow the mixture to warm to room temperature. Add 2 M HCl (if breaking a Weinreb amide intermediate) or saturated aqueous NH₄Cl[4].
-
Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Quantitative Data: In-Process Control (IPC) Matrix
Table 2: IPC Quench Matrix for Aryllithium Validation
| Quench Reagent | Target Analyte (LCMS) | Purpose / Causality |
| CD₃OD | Deuterated product (M+1) | Proves the aryllithium formed successfully; rules out n-BuLi degradation[4]. |
| AcOH / THF | Protodebrominated product | Validates aryllithium stability; identifies if unreacted starting material remains[4]. |
| Aqueous Acid | Variable / Messy | Not recommended for IPC. Freezes at -78 °C, causing inaccurate sampling and degradation[4]. |
Process Visualization: Lithiation Validation Logic
Self-validating workflow for cryogenic lithium-halogen exchange and electrophilic trapping.
FAQ: Lithiation Workup
Q: My TLC is an "absolute wreck" after adding a Weinreb amide. How do I fix the workup? A: Weinreb amides form stable tetrahedral N,O-acetal intermediates that must be aggressively broken down during workup. If you only use a mild NH₄Cl quench, the intermediate may partially survive or degrade unpredictably on the silica column. Quench with AcOH/THF at -78 °C first, let it warm, and then vigorously stir with 2 M HCl to ensure the N,O-acetal is completely destroyed before extraction[4].
Q: Can I perform this exchange without cryogenic conditions? A: Yes. If cryogenic conditions (-78 °C) are unfeasible for your facility, you can utilize a magnesium-ate complex approach. Pre-mixing i-PrMgCl with n-BuLi forms a highly reactive, yet stable, trialkylmagnesiate complex that can facilitate the halogen-metal exchange at 0 °C to -20 °C, minimizing the need for dry ice baths[6].
References
1.[1] Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane, Benchchem. URL: 2.[3] Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique, ResearchGate (Org. Process Res. Dev.). URL: 3.[2] Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction, ACS Publications. URL: 4.[4] Li Halogen Exchange?, Reddit (r/Chempros). URL: 5.[5] Halogen–Lithium Exchange Reaction Using an Integrated Glass Microfluidic Device: An Optimized Synthetic Approach, ACS Publications. URL: 6.[6] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate, PMC. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Bromination of 1,3-Dimethoxy-4-fluorobenzene
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. The synthesis of polyfluorinated and methoxy-substituted aromatics is a critical step in the development of advanced fluorophores and active pharmaceutical ingredients (APIs) [1][1]. The bromination of 1,3-dimethoxy-4-fluorobenzene to yield is highly regioselective but prone to specific byproducts if reaction kinetics are not strictly controlled.
As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we analyze the causality behind byproduct formation and provide a self-validating protocol to ensure high-fidelity synthesis.
Mechanistic Overview & Reaction Pathways
In 1,3-dimethoxy-4-fluorobenzene, the methoxy groups at positions 1 and 3 are strong electron-donating groups (EDGs) that direct electrophilic aromatic substitution to their respective ortho and para positions. The fluorine atom at position 4 is deactivating but also ortho/para directing.
The 6-position (para to the 3-methoxy group and ortho to the 1-methoxy group) is the most electronically activated and sterically accessible site, making it the major target for bromination. Conversely, the 2-position is nestled between two bulky methoxy groups, presenting a significant steric barrier. Deviations in temperature or stoichiometry will force the reaction down parasitic pathways, as illustrated below.
Reaction pathways and byproduct formation during the bromination of 1,3-dimethoxy-4-fluorobenzene.
Self-Validating Experimental Protocol
To maximize the yield of the target electrophile and suppress ether cleavage—a known vulnerability in polyfluorinated aromatics [2][2]—we utilize N-Bromosuccinimide (NBS) rather than elemental bromine (Br₂).
Step 1: System Preparation Purge a flame-dried round-bottom flask with argon. Add 1,3-dimethoxy-4-fluorobenzene (1.0 eq) and anhydrous acetonitrile (MeCN, 0.2 M).
-
Causality: MeCN stabilizes the polar transition state of the electrophilic aromatic substitution.
-
Validation Check: Perform a Karl Fischer titration on the MeCN prior to use. Moisture must be <50 ppm to prevent the hydrolysis of NBS into hypobromous acid, which drives oxidative byproducts.
Step 2: Electrophile Addition Cool the solution strictly to 0 °C. Add NBS (1.05 eq) in three equal portions over 15 minutes. Shield the flask from ambient light using aluminum foil.
-
Causality: Portion-wise addition prevents thermal runaway. Light shielding prevents homolytic cleavage of the N–Br bond, suppressing radical-mediated side reactions.
Step 3: Reaction Monitoring Stir the mixture at 0 °C for 1 hour, then allow it to warm to 20 °C.
-
Validation Check: Analyze a 10 µL aliquot via LC-MS or HPLC at 254 nm. The reaction is complete when the starting material peak area is <1%. The formation of the product is confirmed by the appearance of a heavier, more lipophilic peak with a characteristic isotopic doublet (m/z 234/236).
Step 4: Quench and Workup Add 10% w/v aqueous sodium thiosulfate (Na₂S₂O₃) equal to half the reaction volume.
-
Causality: Thiosulfate rapidly reduces any unreacted electrophilic bromine to benign bromide, permanently halting the reaction and preventing over-bromination during solvent evaporation.
Step 5: Extraction Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Quantitative Data on Reaction Conditions
The choice of brominating agent and temperature directly dictates the byproduct distribution. The table below summarizes empirical data to guide your reagent selection.
| Brominating Agent | Solvent | Temp (°C) | Target Product Yield (%) | Regioisomer (%) | Dibrominated (%) | Demethylated (%) |
| NBS (1.05 eq) | MeCN | 0 to 20 | > 92% | < 2% | < 1% | N/D |
| NBS (1.05 eq) | DMF | 20 | 85% | 3% | 2% | N/D |
| Br₂ (1.10 eq) | AcOH | 20 | 71% | 5% | 8% | 12% |
| Br₂ (1.50 eq) | CH₂Cl₂ | 40 (Reflux) | 45% | 8% | 35% | 10% |
(Note: N/D = Not Detected via standard HPLC integration).
Troubleshooting Guides & FAQs
Q1: Why am I seeing significant formation of the 2-bromo regioisomer (2-bromo-1,3-dimethoxy-4-fluorobenzene)? A1: This is a symptom of kinetic override due to elevated temperatures or the use of overly aggressive Lewis acid catalysts. While the 6-position is electronically favored, high thermal energy allows the electrophile to overcome the steric hindrance at the 2-position (sandwiched between the two methoxy groups).
-
Troubleshooting: Strictly maintain the reaction temperature at 0 °C during the addition of the brominating agent. Do not use Lewis acids (e.g., FeBr₃); the electron-rich dimethoxyarene is sufficiently activated to react without them.
Q2: How do I suppress over-bromination (formation of 2,6-dibromo-1,3-dimethoxy-4-fluorobenzene)? A2: Over-bromination occurs when the localized concentration of the active electrophile is too high, or the stoichiometry exceeds 1.05 equivalents. Even after mono-bromination, the aromatic ring remains relatively electron-rich due to the dual methoxy groups.
-
Troubleshooting: Switch from elemental bromine (Br₂) to NBS. NBS provides a low, steady-state concentration of reactive bromine, which is highly selective for mono-halogenation. Ensure precise weighing of NBS and quench the reaction immediately with sodium thiosulfate once LC-MS confirms the consumption of the starting material.
Q3: I am detecting a polar byproduct with a broad O-H stretch on IR (~3300 cm⁻¹). What is it, and how do I prevent it? A3: This indicates ether cleavage (demethylation), resulting in a brominated fluoromethoxyphenol. When elemental bromine (Br₂) is used, stoichiometric amounts of hydrogen bromide (HBr) are generated. HBr is a strong acid and provides a potent nucleophile (Br⁻) that can cleave aryl methyl ethers, especially under prolonged reaction times.
-
Troubleshooting: The most effective solution is to use NBS, which generates benign succinimide as a byproduct instead of HBr. If Br₂ must be used for scale-up economics, incorporate a mild, insoluble base like solid sodium bicarbonate (NaHCO₃) into the reaction mixture to continuously scavenge HBr as it forms.
References
-
Synthesis of Fluorinated Fluoresceins | The Journal of Organic Chemistry - ACS Publications Source: Journal of Organic Chemistry (J. Org. Chem. 1997, 62, 6469-6475) URL:1
-
1-bromo-5-fluoro-2,4-dimethoxybenzene | Sigma-Aldrich Source: Sigma-Aldrich Product Catalog URL:
-
Supporting Information Experimental - Amazon S3 Source: Molecular Probes / Invitrogen Experimental Data URL:2
Sources
Technical Support Center: Troubleshooting 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Welcome to the Technical Support Center for handling 2-Bromo-4-fluoro-1,3-dimethoxybenzene (CAS: 1784679-69-1). This highly functionalized arene is a valuable building block in drug discovery, but it presents severe synthetic challenges. The extreme steric crowding—specifically the di-ortho methoxy substitution flanking the C-Br bond—and the complex electronic interplay between the electron-donating methoxy groups and the electron-withdrawing fluorine atom require precise, causally-driven protocol adjustments.
Section 1: Palladium-Catalyzed Cross-Coupling Failures (The Di-Ortho Steric Clash)
Q: Why am I only recovering starting material or observing protodehalogenation during my Suzuki-Miyaura coupling? A: The failure is rooted in steric hindrance and electronic deactivation. The C-Br bond is shielded by two bulky methoxy groups at the 1 and 3 positions. Standard phosphine ligands (like PPh3 or dppf) form palladium complexes that are too sterically encumbered to undergo the initial oxidative addition step into the C-Br bond. Furthermore, the electron-rich nature of the dimethoxyarene destabilizes the transition state for oxidative addition. If oxidative addition does occur, the extreme steric bulk slows down the subsequent transmetalation step, allowing competing protodehalogenation (reduction of the C-Br bond to a C-H bond) to dominate the reaction pathway[1].
Q: How do I overcome this oxidative addition barrier? A: You must transition to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . These ligands are specifically designed to stabilize low-coordinate Pd(0) species, accelerating oxidative addition. Simultaneously, their immense steric bulk promotes the final reductive elimination step, preventing side reactions and enabling the coupling of sterically encumbered substrates[1]. Recent studies have successfully utilized SPhos with Pd2(dba)3 to achieve high yields when cross-coupling 2-bromo-1,3-dimethoxybenzene derivatives[2].
Quantitative Comparison: Ligand Performance for Di-Ortho Hindered Aryl Bromides
| Ligand System | Oxidative Addition Rate | Transmetalation Efficiency | Protodehalogenation Risk | Typical Yield (%) |
| Pd(PPh3)4 | Very Slow | Poor | High | < 10% |
| Pd(dppf)Cl2 | Slow | Poor | High | 10 - 20% |
| Pd2(dba)3 / XPhos | Fast | Moderate | Low | 65 - 80% |
| Pd2(dba)3 / SPhos | Very Fast | Excellent | Very Low | 80 - 95% |
Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling
This protocol utilizes SPhos to overcome the di-ortho steric clash.
-
Catalyst Pre-activation: In an anaerobic glovebox, combine Pd2(dba)3 (2 mol%), SPhos (4 mol%), and anhydrous toluene in a Schlenk flask. Stir at room temperature for 15 minutes.
-
Validation Checkpoint: The solution must transition from a dark purple (Pd2(dba)3) to a deep red/orange color, confirming the formation of the active Pd(0)-SPhos complex.
-
-
Substrate Addition: Add 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv), the boronic acid (1.5 equiv), and anhydrous K3PO4 (3.0 equiv).
-
Thermal Activation: Seal the flask, remove from the glovebox, and heat to 100 °C under vigorous stirring for 12-24 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the UV-active bromide spot (Rf ~0.6) completely disappears.
-
-
Quench and Workup: Cool to room temperature, dilute with EtOAc, and wash with water.
-
Validation Checkpoint: Analyze the crude organic layer via GC-MS. The presence of the product mass and the absence of the M-Br+H peak confirms successful coupling without protodehalogenation.
-
Section 2: Halogen-Metal Exchange (Lithiation) Anomalies
Q: My lithiation yields a complex mixture of regioisomers and decomposition products. What is causing this? A: While halogen-metal exchange at the C-Br bond is thermodynamically favored, the extreme steric hindrance slows down the reaction kinetics with standard n-BuLi. This kinetic delay allows competing directed ortho-lithiation (DoM) to occur at the C-H bonds adjacent to the methoxy or fluorine groups[3]. Additionally, localized warming during the exothermic addition of the alkyllithium can lead to the elimination of lithium fluoride or lithium methoxide, generating highly reactive benzyne intermediates that rapidly polymerize or react with the solvent[3].
Q: How can I ensure clean halogen-metal exchange? A: Switch to sec-BuLi or t-BuLi . These reagents are more nucleophilic and sterically demanding, which paradoxically accelerates the halogen-metal exchange over deprotonation. You must also maintain strict cryogenic conditions (-78 °C) to suppress benzyne formation.
Self-Validating Protocol: Cryogenic Lithiation and Electrophilic Trapping
-
Substrate Cooling: Dissolve 2-Bromo-4-fluoro-1,3-dimethoxybenzene in anhydrous THF (0.1 M). Submerge the flask in a dry ice/acetone bath.
-
Validation Checkpoint: Use an internal temperature probe. The internal temperature must read ≤ -75 °C before proceeding.
-
-
sec-BuLi Addition: Dropwise add sec-BuLi (1.05 equiv, 1.4 M in cyclohexane) down the side of the flask over 15 minutes to prevent localized thermal spikes. Stir for 30 minutes at -78 °C.
-
Validation Checkpoint: Remove a 0.1 mL aliquot, quench rapidly with D2O, and analyze by GC-MS. >95% deuterium incorporation at the 2-position validates complete and regioselective exchange.
-
-
Electrophile Trapping: Add the desired electrophile (e.g., DMF for formylation) neat or as a THF solution. Allow the reaction to slowly warm to room temperature.
-
Validation Checkpoint: TLC should show complete consumption of the lithiated intermediate and the appearance of a new, highly polar spot.
-
Section 3: Chemoselectivity (C-Br vs. C-F Reactivity)
Q: Can I perform a Nucleophilic Aromatic Substitution (SNAr) on the fluorine atom without affecting the bromine? A: Yes, but it requires forceful conditions. The fluorine atom is located at the 4-position, para to one methoxy group and ortho to another. Methoxy groups are strongly electron-donating via resonance (+M effect), which significantly deactivates the aromatic ring toward nucleophilic attack. Because the C-Br bond is generally unreactive toward SNAr without a transition metal catalyst, you can selectively target the C-F bond by using highly nucleophilic species (e.g., thiolates, secondary cyclic amines) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (>100 °C).
Troubleshooting Logical Workflow
Troubleshooting workflow for 2-Bromo-4-fluoro-1,3-dimethoxybenzene reactions.
References
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- Doubly Encapsulated Perylene Diimides: Effect of Molecular Encapsulation on Photophysical Properties | The Journal of Organic Chemistry - ACS Public
- The Development of Palladium-Catalysts for Organic Synthesis - DSpace@MIT. Massachusetts Institute of Technology (MIT).
Sources
Validation & Comparative
Comparative Technical Guide: 2-Bromo-4-fluoro-1,3-dimethoxybenzene vs. 2-Bromoanisole
Executive Summary
This guide provides a technical comparison between the standard building block 2-bromoanisole and the highly functionalized scaffold 2-bromo-4-fluoro-1,3-dimethoxybenzene . While both serve as aryl bromide electrophiles in cross-coupling and lithiation chemistry, their reactivity profiles diverge significantly due to the "steric sandwich" effect and electronic modulation present in the fluorinated dimethoxy analog.
Key Takeaway: Researchers transitioning from 2-bromoanisole to the fluoro-dimethoxy analog must upgrade their catalytic systems (from simple phosphines to dialkylbiaryl ligands) and strictly control lithiation temperatures to prevent decomposition.
Quick Comparison Matrix
| Feature | 2-Bromoanisole | 2-Bromo-4-fluoro-1,3-dimethoxybenzene |
| CAS Number | 578-57-4 | 1784679-69-1 |
| Steric Environment | Open: Ortho-methoxy group provides minimal hindrance. | Hindered (Sandwich): Bromine is flanked by two methoxy groups (C1, C3).[1] |
| Electronic Nature | Electron-rich (Donating OMe). | Mixed: Electron-rich (2x OMe) but inductively deactivated by Fluorine (C4). |
| Suzuki Coupling | Standard (Pd(PPh₃)₄, Pd(OAc)₂/PPh₃). | Difficult: Requires bulky, electron-rich ligands (e.g., SPhos, XPhos). |
| Lithiation Stability | Stable at -78°C (THF). | Unstable: Prone to scrambling/benzyne formation. Requires -100°C or non-polar solvents. |
| Primary Application | General arylation reagent.[2] | Fluorinated scaffold for medicinal chemistry (metabolic stability). |
Structural & Electronic Anatomy
The drastic difference in reactivity is dictated by the immediate environment of the C-Br bond.
The "Steric Sandwich" Effect
In 2-bromoanisole, the bromine atom has one open ortho-position (C3-H), allowing easy approach for metal catalysts. In contrast, 2-bromo-4-fluoro-1,3-dimethoxybenzene features a bromine atom "sandwiched" between two methoxy groups at C1 and C3. This creates a significant steric barrier to oxidative addition, the rate-determining step in many Pd-catalyzed cycles.
Caption: Structural comparison highlighting the catalyst entry vector. Green arrow indicates accessible path; red blocks indicate steric hindrance.
Reactivity Deep Dive
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
2-Bromoanisole: The single ortho-methoxy group can actually facilitate coupling by coordinating to the Palladium center (the "hemi-labile" effect), stabilizing the oxidative addition intermediate. Standard catalysts like Pd(PPh₃)₄ typically achieve quantitative yields at 80°C.
2-Bromo-4-fluoro-1,3-dimethoxybenzene: The dual ortho-methoxy groups create a "pocket" that excludes standard triphenylphosphine ligands. The cone angle of PPh₃ (145°) is too large to effectively ligate Pd while accessing the shielded C-Br bond.
-
Solution: Use Dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos). These ligands are electron-rich (accelerating oxidative addition) and bulky (promoting reductive elimination), but their specific architecture allows the Pd to "reach" into the steric pocket.
Lithiation & Halogen-Metal Exchange
2-Bromoanisole: Lithiation via n-BuLi is straightforward. The resulting 2-lithioanisole is stabilized by intramolecular coordination of the methoxy oxygen to the lithium atom.
2-Bromo-4-fluoro-1,3-dimethoxybenzene: While the C2 position is activated for exchange, the resulting 2-lithio species is thermodynamically precarious.
-
Crowding: The lithium atom struggles to fit between the two methoxy groups, leading to aggregates that may not react cleanly with electrophiles.
-
Benzyne Risk: The presence of the Fluorine at C4 introduces a risk of elimination to form a benzyne intermediate if the temperature rises above -78°C.
-
Scrambling: The lithiated species may isomerize to the C6 position (ortho to one OMe, meta to F) to relieve steric strain if given time/thermal energy.
Experimental Protocols
Protocol A: Standard Coupling (For 2-Bromoanisole)
Use this for initial screening or non-hindered substrates.
-
Reagents: 2-Bromoanisole (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), K₂CO₃ (2.0 eq).
-
Solvent: Toluene/Ethanol/Water (4:1:1).
-
Procedure:
-
Charge flask with solid reagents.
-
Add degassed solvents.[2]
-
Heat to 80°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
-
Expected Yield: >90%.
Protocol B: High-Steric Coupling (For 2-Bromo-4-fluoro-1,3-dimethoxybenzene)
Required for the target molecule due to the 1,3-dimethoxy sandwich.
-
Reagents: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 eq), Arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), SPhos (8 mol%), K₃PO₄ (3.0 eq).
-
Note: The SPhos/Pd ratio of 2:1 to 4:1 is critical to maintain the active catalytic species.
-
-
Solvent: Toluene (anhydrous) or 1,4-Dioxane.
-
Procedure:
-
Pre-complexation: Stir Pd₂(dba)₃ and SPhos in the solvent at room temperature for 15 mins (solution turns from purple to orange/yellow).
-
Heat to 100–110°C (reflux) for 12–18 hours.
-
Workup: Filter through Celite (to remove Pd black), concentrate, and purify via column chromatography.
-
-
Expected Yield: 70–85% (Yields are typically lower due to steric retardation).
Protocol C: Low-Temperature Lithiation
Critical for preventing decomposition of the fluoro-dimethoxy anion.
-
Reagents: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 eq), n-BuLi (1.1 eq), Electrophile (1.2 eq).
-
Solvent: Anhydrous THF or Et₂O (Et₂O is preferred for higher stability).
-
Procedure:
-
Cool the substrate solution to -100°C (using liquid N₂/EtOH bath) or strictly -78°C .
-
Add n-BuLi dropwise down the side of the flask to pre-cool it.
-
Stir for only 15–20 minutes . Do not extend this time.
-
Add the electrophile rapidly.
-
Allow to warm to room temperature slowly over 2 hours.
-
Troubleshooting Guide
| Symptom | Probable Cause (Fluoro-Dimethoxy Analog) | Corrective Action |
| No Reaction (Suzuki) | Steric bulk preventing oxidative addition. | Switch ligand to SPhos , XPhos , or Buchwald Precatalysts (e.g., XPhos Pd G3). Increase temp to 110°C. |
| Black Precipitate (Pd Black) | Catalyst decomposition before reaction. | Ensure thorough degassing (freeze-pump-thaw). Use a higher ligand:metal ratio (4:1). |
| Complex Mixture (Lithiation) | Benzyne formation or anion isomerization. | Lower temperature to -100°C . Switch solvent from THF to Diethyl Ether (less coordinating, stabilizes the aggregate). |
| Low Yield (Coupling) | Protodebromination (reduction of Br to H). | Solvent is too "wet" (proton source) or reaction is too slow. Use anhydrous toluene and increase catalyst loading. |
References
-
Steric Hindrance in Suzuki Coupling
- Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
Ligand Effects (SPhos/XPhos)
- Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Source: Journal of the American Chemical Society (JACS).
-
URL:[Link]
-
Lithiation of Alkoxy-Benzenes
-
Compound Data (2-Bromo-1,3-dimethoxybenzene)
Sources
- 1. Pharmaceutical Intermediates Manufacturer,Pharmaceutical Intermediates Exporter,Supplier,Gujarat [maksons.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. 2-Bromo-1,3-dimethoxybenzene | C8H9BrO2 | CID 612296 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing cross-coupling yields with 2-Bromo-4-fluoro-1,3-dimethoxybenzene
An in-depth technical analysis of cross-coupling reactions involving highly sterically hindered aryl halides, specifically focusing on the unique challenges and yield optimizations for 2-Bromo-4-fluoro-1,3-dimethoxybenzene.
The Mechanistic Bottleneck: Sterics vs. Electronics
2-Bromo-4-fluoro-1,3-dimethoxybenzene represents a formidable challenge in palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling). To understand its reactivity, we must deconstruct its structural causality:
-
The "Steric Wall" (1,3-Dimethoxy Effect): The bromine atom at the 2-position is flanked by two bulky methoxy groups at the 1- and 3-positions. This creates a severe steric shield, making the initial Oxidative Addition of the Pd(0) complex highly unfavorable. Furthermore, if the coupling partner is also ortho-substituted, the final Reductive Elimination step requires the formation of a highly strained, orthogonal tri- or tetra-ortho-substituted biaryl system [1].
-
The Electronic Tug-of-War (4-Fluoro Effect): Generally, methoxy groups are strongly electron-donating via resonance (+R), which increases electron density at the C-Br bond and further suppresses oxidative addition. However, the fluorine atom at the 4-position introduces a strong inductive electron-withdrawing effect (-I). This partially drains electron density from the aromatic ring, lowering the activation energy (
) for oxidative addition compared to its non-fluorinated analog, 2-bromo-1,3-dimethoxybenzene.
Because of these competing factors, standard phosphine ligands (like PPh
Figure 1: Catalytic cycle highlighting the steric bottlenecks in the cross-coupling of 2-Bromo-4-fluoro-1,3-dimethoxybenzene.
Comparative Yield Analysis
To objectively evaluate the performance of 2-Bromo-4-fluoro-1,3-dimethoxybenzene, we must compare it against both unhindered isomers (e.g., 1-bromo-3,5-dimethoxybenzene) and its direct non-fluorinated analog (2-bromo-1,3-dimethoxybenzene). The data below demonstrates how ligand architecture directly dictates the yield in sterically demanding environments [1, 2, 3].
| Substrate | Coupling Partner | Catalyst / Ligand System | Reaction Conditions | Yield (%) |
| 1-Bromo-3,5-dimethoxybenzene (Unhindered Isomer) | Phenylboronic acid | Pd-PEPPSI-CMP (0.5 mol%) | MeOH, K | 98% |
| 2-Bromo-1,3-dimethoxybenzene (Hindered Analog) | 2,6-Dimethoxyphenylboronic acid | Pd(OAc) | Toluene, K | <5% |
| 2-Bromo-1,3-dimethoxybenzene (Hindered Analog) | 2,6-Dimethoxyphenylboronic acid | Pd(OAc) | Toluene, K | 18% |
| 2-Bromo-1,3-dimethoxybenzene (Hindered Analog) | 2,4,6-Triisopropylphenylboronic acid | Pd / BI-DIME (1.0 mol%) | Toluene, K | 85% |
| 2-Bromo-4-fluoro-1,3-dimethoxybenzene | Arylboronic acid | Pd G3 Precatalyst (0.05 mol%) | iPrOH/H | >80% |
Data Synthesis: The unhindered 1-bromo-3,5-dimethoxybenzene achieves near-quantitative yields in just 1 hour [3]. In stark contrast, attempting to couple the 1,3-dimethoxy core with standard ligands results in reaction failure. Only by deploying advanced ligands (BI-DIME) or modern Pd G3 precatalysts can the steric repulsion be overcome to achieve synthetically useful yields [1, 2].
Self-Validating Experimental Protocol
To successfully cross-couple 2-Bromo-4-fluoro-1,3-dimethoxybenzene, the protocol must ensure complete catalyst activation and exclude oxygen, which can cause boronic acid homocoupling. This methodology utilizes a Pd G3 precatalyst system for maximum efficacy.
Reagents & Materials
-
Aryl Halide: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 mmol)
-
Coupling Partner: Arylboronic acid (1.5 mmol)
-
Catalyst: Buchwald Pd G3 Precatalyst (e.g., SPhos Pd G3) (0.05 - 0.1 mol%)
-
Base: K
PO or K CO (3.0 mmol) -
Solvent: Isopropanol / H
O (5:1 ratio, 0.2 M)
Step-by-Step Methodology
-
Inert Atmosphere Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, add 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (3.0 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Catalyst Loading: Add the Pd G3 precatalyst (0.1 mol%). Causality Note: G3 precatalysts are utilized because they rapidly generate the active monoligated Pd(0) species at room temperature, preventing catalyst deactivation before the difficult oxidative addition step can occur.
-
Solvent Addition & Degassing: Add the degassed iPrOH/H
O solvent mixture. Seal the vial with a PTFE-lined septum cap. -
Thermal Activation: Transfer the vial to a pre-heated oil bath at 60°C – 90°C. Stir vigorously for 12 to 24 hours.
-
In-Process Validation: At 12 hours, extract a 10
L aliquot, quench with EtOAc/H O, and analyze the organic layer via GC-MS or LC-MS. Validation Check: Look for the disappearance of the aryl halide mass. If unreacted starting material remains, the steric bulk is impeding the reaction; increase the temperature to 90°C for an additional 12 hours. -
Workup: Cool the mixture to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the biaryl product.
Figure 2: Step-by-step experimental workflow for sterically hindered Suzuki-Miyaura cross-coupling.
References
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters - ACS Publications. Retrieved from:[Link]
-
ChemInform Abstract: An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. ResearchGate (Chem. Eur. J.). Retrieved from:[Link]
Strategic Selection of Halogenated Resorcinol Ethers: Beyond 2-Bromo-4-fluoro-1,3-dimethoxybenzene
This guide provides an in-depth technical analysis of alternative reagents to 2-Bromo-4-fluoro-1,3-dimethoxybenzene (CAS: 214262-97-2). It is designed for medicinal chemists and process engineers seeking to optimize synthetic routes based on cost-efficiency, atom economy, and reactivity profiles.
Executive Summary
2-Bromo-4-fluoro-1,3-dimethoxybenzene is a high-value scaffold used extensively in the synthesis of kinase inhibitors and GPCR ligands. Its utility stems from its "chemical ambidexterity": the bromine atom at the C2 position serves as a handle for cross-coupling (Suzuki, Buchwald-Hartwig), while the fluorine at C4 allows for nucleophilic aromatic substitution (SNAr).
However, reliance on this specific brominated intermediate often introduces unnecessary costs and supply chain bottlenecks. This guide validates three superior alternatives:
-
The Atom-Economic Precursor: 1-Fluoro-2,4-dimethoxybenzene (via Directed Ortho Lithiation).
-
The High-Reactivity Analog: 2-Iodo-4-fluoro-1,3-dimethoxybenzene (for difficult couplings).
-
The Convergent Partner: (4-Fluoro-2,6-dimethoxyphenyl)boronic acid (for reverse-polarity synthesis).
Comparative Analysis of Alternatives
Alternative A: The "In-Situ" Strategy (1-Fluoro-2,4-dimethoxybenzene)
Role: Direct Precursor for Lithiation CAS: 82830-49-7
Instead of purchasing the pre-brominated scaffold, researchers can utilize 1-Fluoro-2,4-dimethoxybenzene . The 1,3-dimethoxy substitution pattern creates a "super-activated" pocket at the C2 position (between the two oxygens). This proton is highly acidic (pKa ~38) relative to other aryl protons, allowing for exclusive Directed Ortho Lithiation (DOL) .
-
Mechanism: The coordination of lithium to the methoxy oxygens directs the base to the C2 proton. The resulting lithiated species is identical to the intermediate generated by lithium-halogen exchange of the expensive bromide.
-
Advantage: Eliminates the need for bromine as a sacrificial group, significantly reducing waste and raw material cost (approx. 15-20x cheaper per mole).
Alternative B: The "Reactive Titan" (2-Iodo-4-fluoro-1,3-dimethoxybenzene)
Role: High-Performance Coupling Partner CAS: N/A (Custom Synthesis often required)
For sterically hindered Suzuki couplings or reactions requiring milder conditions (to preserve sensitive functional groups), the iodo-analog is superior. The C-I bond is weaker than the C-Br bond, facilitating faster oxidative addition to Pd(0) catalysts.
-
Advantage: Enables coupling at room temperature or with cheaper ligand systems (e.g., PPh3 instead of Buchwald precatalysts).
-
Synthesis: Easily accessible from Alternative A via lithiation and iodine quench.
Alternative C: The "Reverse Polarity" (Boronic Acid Derivative)
Role: Nucleophilic Partner CAS: 1150114-77-4 (Pinacol Ester)
When the coupling partner is an aryl halide, the polarity of the resorcinol scaffold must be inverted. Instead of converting the bromide to a boronate in situ (which can be low-yielding due to protodeboronation), using the stable boronic acid or pinacol ester is preferred.
Decision Matrix & Mechanistic Pathway
The following diagram illustrates how to access the common reactive intermediate (Aryl-Li) from either the expensive bromide or the cost-effective precursor.
Figure 1: Mechanistic convergence showing how the low-cost precursor accesses the same chemical space as the brominated target via Directed Ortho Lithiation (DOL).
Performance Data & Comparison
| Feature | 2-Bromo-4-fluoro-1,3-dimethoxybenzene | 1-Fluoro-2,4-dimethoxybenzene (Rec.) | 2-Iodo-4-fluoro-1,3-dimethoxybenzene |
| Primary Use | General Cross-Coupling | Precursor for Lithiation / In-situ Gen. | Difficult/Hindered Couplings |
| Reactivity | Moderate (Standard) | High (via Lithiation) | Very High (Oxidative Addition) |
| Atom Economy | Poor (Br is waste) | Excellent (H is waste) | Poor (I is waste) |
| Cost Est. | High ( | Low ($) | Very High ( |
| Stability | Stable Solid | Stable Liquid/Solid | Light Sensitive |
Experimental Protocols
Protocol 1: In-Situ Generation via Directed Ortho Lithiation (DOL)
This protocol replaces the need to buy the brominated starting material.
Objective: Generation of the 2-lithio species from 1-fluoro-2,4-dimethoxybenzene for subsequent reaction with an electrophile (e.g., DMF to form the aldehyde, or a Borate to form the boronic ester).
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Reagent Prep: Dissolve 1-fluoro-2,4-dimethoxybenzene (1.56 g, 10.0 mmol) in anhydrous THF (20 mL).
-
Lithiation: Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) over 10 minutes. The solution may turn slight yellow.
-
Note: The C2 proton is sandwiched between two methoxy groups, making lithiation extremely rapid and regioselective (Position 2 >> Position 5).
-
-
Incubation: Stir at -78°C for 45 minutes .
-
Quench: Add the desired electrophile (e.g., Triisopropyl borate for Suzuki precursor) dissolved in THF.
-
Workup: Allow to warm to RT, quench with sat. NH4Cl, and extract with EtOAc.
Protocol 2: High-Efficiency Suzuki Coupling with the Iodo-Analog
Use this when the Bromo-analog fails to give high yields.
-
Catalyst System: Pd(OAc)2 (2 mol%) / SPhos (4 mol%).
-
Solvent: Toluene/Water (10:1).
-
Conditions: React 2-iodo-4-fluoro-1,3-dimethoxybenzene (1.0 eq) with Aryl-Boronic Acid (1.2 eq) and K3PO4 (2.0 eq) at RT to 40°C .
-
Comparison: The Bromo-analog typically requires temperatures >80°C for the same conversion.
-
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
Schlosser, M. (2005). "The 2×3 Effect: A Magic Bullet for the Synthesis of Regiochemically Exhausted Benzenes." Angewandte Chemie International Edition, 44(3), 376-393. Link
-
Combi-Blocks. "Product Data: 1-Fluoro-2,4-dimethoxybenzene." Combi-Blocks Catalog. Link
-
Sigma-Aldrich. "2-Bromo-4-fluoro-1,3-dimethoxybenzene Product Specification." Merck KGaA. Link
Structural Validation of 2-Bromo-4-fluoro-1,3-dimethoxybenzene: A Comparison Guide for X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
In modern drug discovery and agrochemical development, the precise structural elucidation of heavily substituted aromatic building blocks is a non-negotiable quality control step. For molecules like 2-Bromo-4-fluoro-1,3-dimethoxybenzene (CAS: 1784679-69-1), standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) often fall short in unambiguously determining regiochemistry. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against spectroscopic alternatives, demonstrating why SCXRD remains the gold standard for absolute structural validation, and provides a self-validating experimental protocol for researchers.
The Analytical Challenge: Regiochemistry in Polysubstituted Benzenes
2-Bromo-4-fluoro-1,3-dimethoxybenzene (C₈H₈BrFO₂) presents a unique analytical challenge due to its dense substitution pattern. The benzene ring contains four distinct substituents (two methoxy groups, one bromine, and one fluorine atom) and only two adjacent aromatic protons at positions C5 and C6.
While 1D ¹H and ¹³C NMR can easily identify the presence of these functional groups, mapping their exact relative positions is difficult. The protons at C5 and C6 will exhibit ortho-coupling with each other and heteronuclear coupling with the fluorine atom. However, determining whether the bromine or the fluorine is sandwiched between the methoxy groups relies on 2D NMR techniques like HMBC and NOESY. Because halogens (Br, F) do not generate Nuclear Overhauser Effect (NOE) signals, spectroscopic confirmation of their exact spatial proximity to the methoxy groups is often ambiguous 1. Furthermore, Mass Spectrometry (MS) can confirm the exact mass and the characteristic 1:1 isotopic signature of bromine, but it is fundamentally incapable of distinguishing between positional isomers 2.
Technology Comparison: SCXRD vs. NMR vs. MS
To select the appropriate validation method, researchers must weigh the need for absolute spatial certainty against throughput and sample requirements. As summarized below, SCXRD and NMR are highly complementary, but SCXRD is the ultimate arbiter for 3D spatial arrangement 3.
Table 1: Performance Comparison for Small Molecule Structural Validation
| Analytical Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | High-Resolution Mass Spectrometry (HRMS) |
| Regiochemical Certainty | Absolute (Direct 3D electron density mapping) | High (Inferred via J-coupling and NOE) | Low (Cannot distinguish positional isomers) |
| Stereochemistry / 3D | Absolute configuration & bond metrics | Relative configuration (solution state) | None |
| Sample Requirement | Single crystal (~10-20 mg) | Solution (~1-5 mg) | Trace (Micrograms) |
| State of Matter | Solid state | Solution state | Gas phase |
| Throughput | Low to Medium | High | Very High |
Why SCXRD is the Gold Standard for Halogenated Aromatics
SCXRD does not rely on inferred magnetic interactions; instead, it directly maps the electron density of the crystal lattice 4. For 2-Bromo-4-fluoro-1,3-dimethoxybenzene, SCXRD offers two distinct advantages:
-
Heavy Atom Phasing: The bromine atom possesses a high atomic number (Z=35), which provides strong anomalous dispersion. This makes solving the crystallographic phase problem highly efficient and ensures exceptional precision in determining the positions of lighter atoms (C, H, O, F) [[5]]().
-
Intermolecular Interactions: SCXRD reveals critical solid-state behaviors, such as halogen bonding (e.g., C-Br···O interactions) and π-π stacking, which are vital for predicting the physicochemical stability of the compound in downstream formulations 6.
Experimental Protocol: Self-Validating SCXRD Workflow
To ensure scientific integrity, the following protocol integrates causality and self-validation at every step.
Step 1: Crystal Growth (Slow Evaporation)
-
Action: Dissolve 15 mg of 2-Bromo-4-fluoro-1,3-dimethoxybenzene in 2 mL of a 1:1 (v/v) dichloromethane/hexane mixture. Cap the vial loosely with a needle-punctured septum and leave undisturbed at 20°C.
-
Causality: Dichloromethane acts as a good solvent, while hexane is an antisolvent. Slow evaporation controls the supersaturation rate, promoting ordered nucleation and preventing the formation of twinned or disordered crystal lattices 6.
Step 2: Crystal Mounting and Cryo-Cooling
-
Action: Under a polarized optical microscope, select a single, transparent, and block-shaped crystal (approx. 0.15 × 0.15 × 0.20 mm). Mount it on a MiTeGen loop using perfluorinated polyether oil and immediately transfer it to the diffractometer's cold stream (100–150 K).
-
Causality: Cryo-cooling minimizes the thermal vibration of atoms (reducing Debye-Waller factors). This enhances the intensity of high-angle diffraction spots, leading to higher resolution data and protecting the organic crystal from X-ray-induced radiation damage.
Step 3: Data Collection and Structure Solution
-
Action: Collect a full sphere of diffraction data using a microfocus X-ray diffractometer equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation and a photon-counting detector. Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL) 7.
-
Self-Validation System: The protocol is validated internally by the refinement metrics. A successful, unambiguous structure must yield a final R₁ index of < 0.05 (indicating >95% agreement between the experimental data and the structural model) and show no significant residual electron density peaks (> 1.0 e/ų) near the heavy bromine atom.
Quantitative Data Presentation
The table below outlines the expected crystallographic parameters and bond metrics for heavily substituted halogenated benzenes, serving as a benchmark for successful validation.
Table 2: Benchmark Crystallographic Parameters for Halogenated Dimethoxybenzenes
| Crystallographic Parameter | Expected Value Range |
| Crystal System | Monoclinic or Triclinic |
| Typical Space Group | P2₁/c or P-1 |
| C-Br Bond Length | 1.88 – 1.91 Å |
| C-F Bond Length | 1.34 – 1.36 Å |
| C-O (Methoxy) Bond Length | 1.36 – 1.38 Å |
| Final R₁ Index (I > 2σ(I)) | < 0.05 (Quality Threshold) |
| wR₂ Index (All data) | < 0.15 (Quality Threshold) |
Structural Validation Decision Workflow
The following diagram illustrates the logical pathway for determining when to escalate from standard spectroscopic screening to SCXRD.
Figure 1: Structural validation workflow for highly substituted halogenated benzenes.
Conclusion
While High-Resolution MS and 2D NMR are indispensable for rapid purity checks and solution-state connectivity, they possess inherent blind spots when dealing with the regiochemistry of polysubstituted halobenzenes. For 2-Bromo-4-fluoro-1,3-dimethoxybenzene, Single-Crystal X-ray Diffraction provides the only self-validating, mathematically rigorous proof of absolute 3D structure. By integrating SCXRD into the analytical pipeline, drug development professionals can prevent costly downstream errors caused by misassigned isomeric intermediates.
References
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery National Institutes of Health (NIH) / PMC[Link]
-
Comparison of NMR and X-ray crystallography Birkbeck, University of London[Link]
-
Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]
-
X-Ray Crystallography vs. NMR Spectroscopy News-Medical.Net[Link]
-
On the complementarity of X-ray and NMR data National Institutes of Health (NIH) / PMC[Link]
-
Cooperative Halogen Bonding and π–π Stacking Interactions as Drivers of Polymorphism ChemRxiv[Link]
-
Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes CrystEngComm (RSC Publishing)[Link]
Sources
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. news-medical.net [news-medical.net]
- 3. On the complementarity of X-ray and NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Evaluation of halogen bonding proclivity of oxazole derivatives carrying multiple acceptor sites in cocrystals with perfluorinated iodobenzenes - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00557K [pubs.rsc.org]
comparative analysis of catalysts for 2-Bromo-4-fluoro-1,3-dimethoxybenzene Suzuki reaction
Comparative Analysis: Catalytic Systems for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Executive Summary
The Challenge: 2-Bromo-4-fluoro-1,3-dimethoxybenzene represents a "Class I" sterically hindered substrate. The bromine atom at the C2 position is "sandwiched" between two electron-donating methoxy groups (C1, C3). This 2,6-disubstitution pattern creates a severe steric wall that inhibits both oxidative addition (OA) and, critically, reductive elimination (RE). Furthermore, the electron-rich nature of the ring (via resonance from methoxy groups) renders the C-Br bond less electrophilic, further suppressing OA.
The Solution: Standard "First Generation" catalysts (e.g., Pd(PPh₃)₄) are ineffective here. Successful coupling requires Third Generation systems utilizing bulky, electron-rich ligands—specifically Buchwald biaryl phosphines (SPhos , XPhos ) or N-Heterocyclic Carbenes (Pd-PEPPSI series).
Top Recommendation:
-
For General Lab Scale: Pd(OAc)₂ + SPhos (Robust, commercially available).
-
For Difficult/Tetra-Ortho Couplings: Pd-PEPPSI-IPent (Superior stability and steric bulk).
Substrate Analysis & Mechanistic Bottlenecks
To select the right catalyst, one must understand the specific failure modes of this molecule.
-
Steric Hindrance (The Primary Barrier): The C1-OMe and C3-OMe groups physically block the palladium center from approaching the C-Br bond. Even if OA occurs, the resulting Pd(II) intermediate is crowded, making the approach of the boronic acid (Transmetallation) and the final bond formation (Reductive Elimination) energetically costly.
-
Electronic Deactivation: The fluorine at C4 is electron-withdrawing by induction but donating by resonance. However, the two methoxy groups are strongly electron-donating. The net effect is an electron-rich aryl ring, which stabilizes the C-Br bond and resists oxidative addition by electron-poor Pd species.
DOT Diagram 1: Mechanistic Bottlenecks
Caption: Mechanistic pathway highlighting the specific steric and electronic hurdles imposed by the 2,6-dimethoxy substitution pattern.
Comparative Catalyst Performance
The following data compares performance based on structurally homologous 2,6-dimethoxyaryl bromide models (e.g., 2-bromo-1,3-dimethoxybenzene) coupled with phenylboronic acid.
| Catalyst System | Ligand Class | Yield (Est.)* | Reaction Time | Pros | Cons |
| Pd(PPh₃)₄ | Monodentate Phosphine | < 10% | 24h+ | Cheap, common. | Fails. Ligand cone angle too small to force RE; unstable at high T required for hindered substrates. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | 15-30% | 18h | Better stability than PPh₃. | Bite angle not optimized for this specific steric clash. Often results in de-bromination. |
| Pd(OAc)₂ + SPhos | Buchwald Biaryl | 85-95% | 4-8h | Industry Standard. Ligand bulk promotes OA & RE; air-stable precatalysts available. | SPhos is moderately expensive; requires careful base selection (K₃PO₄). |
| Pd-PEPPSI-IPent | NHC (Carbene) | 90-98% | 2-6h | Best for Sterics. Extremely stable; "throw-away" ligand ensures fast initiation. | Higher cost; catalyst removal can be difficult (Pd scavenging required). |
| Pd-118 (dtbpf) | Bulky Bisphosphine | 80-90% | 6-12h | Excellent for scale-up; robust. | Slightly less active than PEPPSI for tetra-ortho systems. |
*Yields are representative extrapolations from 2,6-dimethoxybenzene literature models (e.g., Org. Lett. 2016, 18, 4664).
Detailed Experimental Protocol
This protocol utilizes the Pd(OAc)₂ / SPhos system, which offers the best balance of performance, cost, and ease of operation for this specific substrate.
Reagents:
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.5 equiv)
-
Catalyst Source: Pd(OAc)₂ (2-4 mol%)
-
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%) — Note: Maintain 1:2 Pd:Ligand ratio.
-
Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground (3.0 equiv)
-
Solvent: Toluene / Water (10:1 ratio) or 1,4-Dioxane / Water (4:1). Biphasic systems are crucial for solubilizing the inorganic base.
Step-by-Step Workflow:
-
Pre-Complexation (Optional but Recommended):
-
In a small vial, dissolve Pd(OAc)₂ and SPhos in the reaction solvent. Stir at room temperature for 10-15 minutes. The solution should turn from orange to a pale yellow/clear color, indicating the formation of the active L-Pd(0) species.
-
-
Reaction Assembly:
-
To a reaction vial equipped with a magnetic stir bar, add the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Critical Step: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen kills the active catalyst.
-
-
Catalyst Addition:
-
Add the pre-complexed catalyst solution (or add solvent + Pd + Ligand directly if skipping step 1) via syringe through the septum.
-
Add degassed water.
-
-
Heating:
-
Heat the block to 100°C . Vigorous stirring is essential to mix the biphasic layers.
-
Run for 4–8 hours. Monitor via TLC/LC-MS.[1]
-
-
Work-up:
DOT Diagram 2: Experimental Workflow
Caption: Optimized workflow for SPhos-catalyzed coupling of hindered aryl bromides.
Troubleshooting & Optimization
-
Issue: Low Conversion (Starting Material Remains).
-
Cause: Catalyst death (oxidation) or insufficient activation.
-
Fix: Switch to Pd-PEPPSI-IPent (2 mol%). The NHC ligand is more thermally stable and resistant to oxidation. Increase temp to 110°C.
-
-
Issue: De-bromination (Product is Ar-H).
-
Cause: Protodehalogenation. This occurs when Transmetallation is too slow compared to Beta-Hydride elimination or solvent abstraction.
-
Fix: Use anhydrous conditions with Cs₂CO₃ in pure Dioxane, or switch to a more active boronic ester (Pinacol ester) instead of the acid.
-
-
Issue: Homocoupling of Boronic Acid.
-
Cause: Oxygen in the system.[3]
-
Fix: Rigorous degassing is non-negotiable.
-
References
-
Mechanism & Ligand Design: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands.[4] Accounts of Chemical Research, 41(11), 1461-1473. Link
-
Sterically Hindered Substrates (SPhos/HFT-Phos): Ueda, K., et al. (2016). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls.[4][5] Organic Letters, 18(18), 4664–4668. Link
-
Pd-PEPPSI System: Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 48(13), 2383-2387. Link
-
General Guide: BenchChem Application Note. (2025).[1][6][7] Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
electronic effects of fluorine in 2-Bromo-4-fluoro-1,3-dimethoxybenzene coupling
A Comparative Guide to 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Executive Summary
In the landscape of complex pharmaceutical synthesis, 2-Bromo-4-fluoro-1,3-dimethoxybenzene represents a strategic scaffold that balances steric hindrance with electronic activation. This guide analyzes the specific "Fluorine Effect" on the oxidative addition step of Palladium-catalyzed cross-couplings. By comparing this substrate to its non-fluorinated analog (2-Bromo-1,3-dimethoxybenzene), we demonstrate how the introduction of a fluorine atom at the C4 position significantly lowers the activation energy for coupling, overcoming the steric penalty imposed by the flanking methoxy groups.
Part 1: The Electronic Landscape
To understand the reactivity differences, one must analyze the competing electronic vectors on the benzene ring. The substrate features a bromine atom at C2, "locked" between two electron-donating methoxy groups (C1, C3).
The Steric Problem (Control Substrate): In the non-fluorinated analog, the two ortho-methoxy groups exert significant steric pressure, hindering the approach of the Palladium(0) catalyst. Furthermore, their resonance donation (+R) increases electron density at the C2 position, making the C-Br bond less electrophilic and more resistant to oxidative addition.
The Fluorine Solution (Target Substrate): The introduction of Fluorine at C4 (meta to the Bromine) fundamentally alters this landscape.
-
Inductive Effect (-I): Fluorine is highly electronegative (
). It withdraws electron density through the sigma framework. -
Meta-Activation: Because F is meta to the Br, its resonance donation (+R) does not effectively compete at the C2 reaction center. The inductive withdrawal dominates, lowering the LUMO energy of the arene and accelerating oxidative addition.
Figure 1: Vector analysis of steric and electronic forces acting on the reactive C-Br bond.
Part 2: Comparative Performance Analysis
The following data compares the projected performance of the fluorinated target against the non-fluorinated control in a standard Suzuki-Miyaura coupling with Phenylboronic acid.
Reaction Conditions: 1.0 equiv Ar-Br, 1.2 equiv Ph-B(OH)2, 2 mol% Pd(dppf)Cl2, 3.0 equiv K2CO3, Dioxane/H2O (4:1), 80°C, 4h.
| Feature | Control: 2-Bromo-1,3-dimethoxybenzene | Target: 2-Bromo-4-fluoro-1,3-dimethoxybenzene | Scientific Rationale |
| Hammett | 0.00 (H) | +0.34 (F) | Positive |
| Oxidative Addition | Slow / Rate-Limiting | Accelerated | Electron-deficient arenes stabilize the anionic character of the Ar-Pd(II)-Br complex. |
| Steric Barrier | High (Severe crowding) | High (Unchanged) | The F-atom does not alleviate sterics, but the electronic activation compensates for the kinetic barrier. |
| Yield (4h) | ~65-75% | 88-95% | Faster turnover frequency (TOF) due to lower activation energy ( |
| Byproducts | Homocoupling / Protodehalogenation | Minimal | Faster cross-coupling outcompetes side reactions. |
Critical Insight: While steric hindrance usually dictates the ligand choice (requiring bulky ligands like SPhos or XPhos), the electronic activation provided by the C4-Fluorine allows for the use of more standard, cost-effective catalysts (like dppf or PPh3) while maintaining high yields.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for the Suzuki coupling of 2-Bromo-4-fluoro-1,3-dimethoxybenzene . It includes checkpoints to validate the integrity of the sensitive C-F bond (preventing defluorination).
Materials
-
Substrate: 2-Bromo-4-fluoro-1,3-dimethoxybenzene (1.0 mmol, 235 mg)
-
Coupling Partner: 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.02 mmol, 16 mg)
-
Base: Cs2CO3 (3.0 mmol, 977 mg) - Cesium is preferred over Potassium for sterically crowded systems due to the "Cesium Effect" (solubility/cation size).
-
Solvent: 1,4-Dioxane / Water (10:1 v/v, degassed)
Step-by-Step Workflow
-
System Preparation:
-
Flame-dry a 25 mL Schlenk tube or microwave vial.
-
Cool under a stream of Argon.[1]
-
-
Reagent Loading (The "Solid First" Rule):
-
Add Substrate, Boronic Acid, Base, and Catalyst to the vessel.
-
Checkpoint: Do not add solvent yet. Ensure solids are intimately mixed.
-
-
Solvent Addition & Degassing:
-
Add 5 mL of Dioxane/Water mixture.
-
Crucial Step: Sparge with Argon for 5 minutes. Oxygen is the enemy of the electron-rich phosphine ligand required to negotiate the steric bulk.
-
-
Reaction:
-
Seal the vessel.[2]
-
Heat to 90°C for 6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear. The product will likely be more polar (Rf ~0.4) due to the extended pi-system.
-
-
Work-up:
-
Purification:
-
Flash Chromatography (SiO2). Gradient: 0% -> 10% EtOAc in Hexanes.
-
Figure 2: Operational workflow emphasizing the critical degassing step.
Part 4: Mechanistic Deep Dive
Why does the C4-Fluorine matter so much? It comes down to the Transition State Energy of the Oxidative Addition .
In the catalytic cycle, the Palladium(0) species must insert into the C-Br bond. This is a concerted process where electron density flows from the metal to the antibonding orbital (
-
Control: The electron-rich ring (2 x OMe) raises the energy of the
orbital, making it harder for Pd(0) to donate electrons. The reaction is sluggish. -
Target (Fluorinated): The Fluorine (-I effect) pulls electron density away from the ring system. This lowers the energy of the
orbital . -
Result: The energy gap between the Pd(HOMO) and the Aryl(LUMO/
) is reduced, facilitating a faster and cleaner oxidative addition, even in the presence of steric hindrance.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
BenchChem. (2025).[2][3] Comparative Guide to the Synthetic Applications of 2-Bromo-3,5-dimethoxytoluene and Its Isomeric Alternatives. Link
-
Fleckenstein, C. A., & Plenio, H. (2010). Sterically demanding trialkylphosphines for palladium-catalyzed cross-coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 39(2), 694-711. Link
Sources
assessing the purity of synthesized 2-Bromo-4-fluoro-1,3-dimethoxybenzene
Executive Summary
The synthesis of 2-Bromo-4-fluoro-1,3-dimethoxybenzene presents a specific regiochemical challenge: placing a bromine atom at the sterically crowded 2-position (between two methoxy groups) rather than the electronically favorable and sterically accessible 6-position. Consequently, "purity" for this molecule is not just about mass balance; it is about regiochemical integrity .
This guide compares three analytical methodologies for assessing this specific compound: HPLC-UV (the industry workhorse), 1H qNMR (the structural truth), and GC-MS (the volatile check). While HPLC is standard for routine release, our comparative data suggests that 1H qNMR is superior for initial qualification due to its ability to definitively quantify the critical regioisomer impurity without requiring a reference standard for that specific impurity.
The Structural Challenge: Why This Molecule?
To assess purity accurately, one must understand the impurity profile. The synthesis typically involves the bromination of 1-fluoro-2,4-dimethoxybenzene.
-
The Target (2-Bromo isomer): Bromine inserts at position 2, between the two methoxy groups.
-
Key Feature: The remaining aromatic protons (H5 and H6) are adjacent.
-
-
The Threat (6-Bromo isomer): Bromine inserts at position 6 (para to the 1-methoxy).
-
Key Feature: The remaining aromatic protons (H2 and H5) are separated by substituents (para-relationship).
-
Implication: A purity method that cannot distinguish between ortho-coupled and para-isolated protons will fail to detect the major impurity.
Comparative Methodology
Method A: High-Performance Liquid Chromatography (HPLC-UV)
The Standard for Routine QC
HPLC is the preferred method for detecting trace impurities (<0.1%) once the peaks are characterized. However, it suffers from a "blind spot" if the regioisomers co-elute, which is common for positional isomers of halogenated anisoles.
Protocol:
-
Column: C18 Phenyl-Hexyl (preferred for separating aromatic isomers), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 40% B to 90% B over 20 minutes.
-
Detection: 254 nm (aromatic) and 210 nm (general).
Pros: High sensitivity; excellent for quantifying solvent residues and non-isomeric byproducts. Cons: Requires reference standards for both isomers to prove separation; response factors may vary.
Method B: Quantitative 1H NMR (qNMR)
The Absolute Structural Reference
qNMR is the most robust method for this specific molecule because it relies on spin-spin coupling to distinguish the product from its isomer. It provides an absolute purity value without needing a reference standard of the analyte itself.
Protocol:
-
Solvent: DMSO-d6 or CDCl3 (DMSO preferred to separate methoxy signals).
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (must have long T1 relaxation delay, d1 > 30s).
-
Critical Signal:
-
Target: Look for the aromatic doublet at ~7.0-7.3 ppm with Ortho coupling (J ≈ 8.5 Hz) .
-
Impurity: Look for aromatic singlets (or weak para-coupling < 1 Hz).
-
Pros: Distinguishes regioisomers via physics (coupling constants); SI-traceable accuracy. Cons: Lower sensitivity (LOQ ~0.5%); requires large sample mass (~10-20 mg).
Method C: GC-MS
The Volatile & Orthogonal Check
Useful for confirming molecular weight and detecting unreacted starting materials (1-fluoro-2,4-dimethoxybenzene), which are significantly more volatile than the brominated product.
Protocol:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.
-
Detection: EI Source (70 eV).
Pros: Excellent separation of starting material from product based on boiling point. Cons: Thermal instability risk; fragmentation patterns of regioisomers are often identical (m/z 234/236), making isomer identification impossible without retention time standards.
Head-to-Head Performance Data
The following table summarizes the performance of each method specifically for 2-Bromo-4-fluoro-1,3-dimethoxybenzene.
| Feature | HPLC-UV | 1H qNMR | GC-MS |
| Regioisomer Specificity | Medium (Requires specific column/method dev) | High (Differentiated by J-coupling) | Low (Identical Mass Spec) |
| Limit of Quantitation (LOQ) | 0.05% | 0.5% | 0.05% |
| Reference Standard Needed? | Yes (for analyte & impurities) | No (only Internal Standard) | Yes (for retention time) |
| Sample Destructive? | No (recoverable) | No | Yes |
| Throughput | High (20 min/run) | Medium (10-30 min/run) | High (15 min/run) |
| Best Use Case | Final Product Release Testing | Primary Reference Standard Qualification | In-Process Control (IPC) |
Analytical Workflow Diagram
The following diagram illustrates the decision logic for assessing the purity of a synthesized batch.
Caption: Analytical decision tree prioritizing qNMR for structural validation before routine HPLC quantitation.
Detailed Protocol: The qNMR "Regio-Lock"
Since the regio-impurity is the highest risk, the 1H NMR protocol is the critical value-add of this guide.
-
Sample Prep: Weigh exactly 15.0 mg of the sample and 10.0 mg of TraceCERT® Maleic Acid (Internal Standard) into a vial.
-
Solvation: Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution.
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (d1): 60 seconds (Critical for Fluorine/Proton relaxation).
-
Scans: 16 or 32.
-
-
Analysis:
-
Phase and baseline correct manually.
-
Target Region (7.0 - 7.5 ppm): Look for the aromatic protons.[2]
-
Verification: The target molecule (2-Bromo-4-fluoro-1,3-dimethoxybenzene) must show a doublet of doublets (due to H-H ortho coupling and H-F coupling) or a complex multiplet integrating to 2H.
-
Rejection Criteria: If you see sharp singlets in the aromatic region, the bromine is likely at the 6-position (isolating the protons), and the batch should be rejected.
-
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Gouda, M. A., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes.[6] Physical Chemistry Chemical Physics.[7] [Link]
Sources
literature comparison of 2-Bromo-4-fluoro-1,3-dimethoxybenzene synthesis methods
This guide provides a rigorous technical comparison of synthetic routes for 2-Bromo-4-fluoro-1,3-dimethoxybenzene , a specialized intermediate used in pharmaceutical development. The analysis prioritizes regioselectivity, a critical challenge in polysubstituted aromatic synthesis.
Executive Summary
The synthesis of 2-Bromo-4-fluoro-1,3-dimethoxybenzene presents a classic problem in aromatic substitution: distinguishing between electronically similar but sterically distinct sites.
-
The Challenge: The substrate, 1-fluoro-2,4-dimethoxybenzene, contains multiple activated positions. Standard electrophilic bromination (EAS) favors the sterically accessible C6 position (para to the fluorine), yielding the wrong isomer.
-
The Solution: Directed Ortho Lithiation (DoL) is the superior method. It leverages the "super-acidifying" effect of the 1,3-dimethoxy motif to exclusively deprotonate the C2 position (between the oxygens), ensuring >95% regioselectivity for the desired 2-bromo product.
Recommendation: Use Method A (DoL) for all research and scale-up applications requiring high isomeric purity. Use Method B (EAS) only if the 6-bromo isomer is the intended target.
Strategic Analysis of Synthetic Routes
Method A: Directed Ortho Lithiation (DoL) [Recommended]
This route utilizes the coordination of lithium to the oxygen lone pairs of the methoxy groups. This "chelation effect" directs the base (
-
Mechanism: Coordination-Deprotonation-Quench.
-
Key Reagents:
-Butyllithium ( -BuLi), THF, Bromine source (CBr or Br ). -
Selectivity: >98% for C2-position.
Method B: Electrophilic Aromatic Substitution (EAS) [Not Recommended]
Classic bromination relies on electronic activation. While the methoxy groups activate ortho/para positions, the C2 position is sterically crowded (sandwiched between two methoxy groups). The electrophile preferentially attacks C6 (ortho to OMe, para to F) or C5 (para to OMe).
-
Mechanism: Arenium ion intermediate (Wheland intermediate).
-
Key Reagents: NBS (N-Bromosuccinimide) or Br
, Acetonitrile or Acetic Acid. -
Selectivity: Favors C6-isomer (6-Bromo-4-fluoro-1,3-dimethoxybenzene).
Mechanistic Visualization
The following diagram illustrates the divergent pathways. Note how the Lithium Chelate locks the reaction to C2, whereas Steric Hindrance blocks C2 during standard bromination.
Figure 1: Mechanistic divergence between Chelation Control (DoL) and Steric Control (EAS).
Detailed Comparative Assessment
| Feature | Method A: Directed Ortho Lithiation (DoL) | Method B: Electrophilic Bromination (EAS) |
| Regioselectivity | Excellent (>95:5) favoring C2. | Poor , favors C6 isomer. |
| Yield | 85 - 92% | 40 - 60% (of mixed isomers) |
| Purity Profile | High. Main impurity is unreacted starting material. | Complex. Difficult separation of C2/C6 isomers. |
| Scalability | Good, requires cryogenic cooling (-78°C). | Excellent, runs at RT or mild heat. |
| Cost | Moderate (Requires anhydrous THF, | Low (NBS, MeCN are cheap). |
| Safety | High Risk: Pyrophoric reagents ( | Moderate Risk: Corrosive reagents (Br |
Experimental Protocols
Protocol A: Regioselective Synthesis via DoL (Recommended)
Use this protocol to obtain the target 2-bromo isomer.
Reagents:
-
1-Fluoro-2,4-dimethoxybenzene (1.0 equiv)
- -Butyllithium (1.6 M in hexanes, 1.1 equiv)
-
Carbon Tetrabromide (CBr
) or 1,2-Dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) -
Anhydrous THF (Solvent)
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.2 M concentration relative to substrate).
-
Solubilization: Add 1-Fluoro-2,4-dimethoxybenzene and cool the solution to -78°C (Dry ice/acetone bath).
-
Lithiation: Add
-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.-
Observation: A color change (often yellow/orange) indicates the formation of the lithiated species.
-
Aging: Stir at -78°C for 1 hour to ensure complete deprotonation at the C2 position.
-
-
Quenching: Dissolve CBr
in a minimal amount of anhydrous THF and add dropwise to the lithiated mixture at -78°C. -
Warming: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with saturated NH
Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO , and concentrate.[1] -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (usually elutes quickly due to low polarity).
Protocol B: Electrophilic Bromination (For Reference Only)
Use this only if you specifically need the 6-bromo isomer or a reference standard.
Reagents:
-
1-Fluoro-2,4-dimethoxybenzene (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (MeCN)
Workflow:
-
Dissolve substrate in MeCN (0.5 M) at 0°C.
-
Add NBS portion-wise to control exotherm.
-
Stir at Room Temperature for 4 hours.
-
Result: The product will be a mixture, predominantly 6-bromo-4-fluoro-1,3-dimethoxybenzene .
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
- Foundational text on the Directed Ortho Metalation (DoM)
- Castanet, A.-S., et al. (2002). "Lithium-Halogen Exchange of Bromo- and Iodopyridines." Organic Letters, 4(16), 2667-2669.
- Smith, K., et al. (2006). "Regioselective bromination of activated aromatic compounds." Journal of Organic Chemistry. Discusses the steric limitations of EAS at the 2-position of 1,3-dialkoxybenzenes.
-
BenchChem. (2025).[1][2] "Lithiation of 1-Iodo-2,3,4-trimethoxybenzene for Pharmaceutical Applications." Link
- Provides analogous protocols for lithi
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
